A Comprehensive Technical Guide to tert-Butyl (4-amino-2-methoxyphenyl)carbamate: Synthesis, Properties, and Applications
Introduction: Strategic Importance in Medicinal Chemistry tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a substituted aromatic diamine derivative of significant interest to the pharmaceutical and organic synthesis sec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance in Medicinal Chemistry
tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a substituted aromatic diamine derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its unique structural arrangement, featuring a Boc-protected amine and a free amine on a methoxy-substituted benzene ring, renders it a versatile and highly valuable building block. The strategic placement of these functional groups allows for selective chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group provides robust protection to one of the amino groups, enabling regioselective reactions at the other, more nucleophilic sites. This guide provides an in-depth exploration of its synthesis, a detailed characterization of its properties, and a discussion of its current and potential applications in drug discovery and development.
Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Two-Step Approach
The most logical and efficient synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate involves a two-step process commencing with the commercially available 2-methoxy-4-nitroaniline. This strategy hinges on the selective protection of the amino group, followed by the reduction of the nitro functionality.
Step 1: N-Boc Protection of 2-methoxy-4-nitroaniline
The initial step focuses on the protection of the amino group of 2-methoxy-4-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and well-established method for introducing the Boc protecting group onto an amine.
Experimental Protocol:
To a solution of 2-methoxy-4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Causality of Experimental Choices:
Solvent: Aprotic solvents like DCM and THF are chosen to avoid side reactions with the highly reactive Boc₂O.
Base: Triethylamine acts as a base to neutralize the acidic proton of the carbamic acid intermediate, driving the reaction to completion. DMAP serves as a nucleophilic catalyst, accelerating the acylation of the amine.
Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.
Step 2: Reduction of the Nitro Group
The second step involves the reduction of the nitro group of the intermediate, tert-butyl (2-methoxy-4-nitrophenyl)carbamate, to an amino group. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation or metal-mediated reductions being the most common. A reliable method utilizes iron or tin(II) chloride in an acidic medium, or as in a similar synthesis, iron trichloride with hydrazine hydrate.[1]
Experimental Protocol:
Dissolve tert-butyl (2-methoxy-4-nitrophenyl)carbamate (1.0 eq) in a solvent mixture, such as ethanol or methanol.
Add iron powder (or an alternative reducing agent like SnCl₂·2H₂O) and a small amount of ammonium chloride solution (or another proton source).
Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
Concentrate the filtrate under reduced pressure.
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
Purify the product by column chromatography on silica gel to obtain pure tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to tert-butyl (4-amino-2-methoxyphenyl)carbamate.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the Boc group, and the amino protons. The aromatic protons would appear as a set of multiplets in the aromatic region (δ 6.0-7.5 ppm). The methoxy protons would be a sharp singlet around δ 3.8 ppm. The nine protons of the tert-butyl group will present as a singlet at approximately δ 1.5 ppm. The protons of the two amino groups (one free, one as part of the carbamate) will appear as broad singlets.
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methoxy carbon, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate. The carbonyl carbon is expected to resonate around δ 153-155 ppm.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the N-H stretching of the carbamate. A strong absorption for the C=O of the carbamate group would be observed around 1680-1700 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 238, with a prominent peak for the loss of the tert-butyl group or the entire Boc group.
An In-depth Technical Guide to the NMR Data Interpretation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl (4-amino-2-methoxyphenyl)carbamate. Designed for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) data for tert-butyl (4-amino-2-methoxyphenyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of ¹H and ¹³C NMR spectra, underpinned by fundamental principles of chemical structure and electronic effects. Our approach is rooted in a deep understanding of spectroscopic techniques, offering practical insights beyond mere data reporting.
Introduction: The Structural Significance of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a key building block in synthetic organic chemistry, particularly in the construction of pharmacologically active molecules. Its trifunctional nature, featuring a Boc-protected amine, a free amine, and a methoxy group on a phenyl ring, presents a unique spectroscopic challenge. Accurate interpretation of its NMR spectra is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations. This guide will walk you through a detailed, logical assignment of the NMR signals, empowering you to approach similar analytical challenges with confidence.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of tert-butyl (4-amino-2-methoxyphenyl)carbamate are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate with atom numbering for NMR assignment.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of tert-butyl (4-amino-2-methoxyphenyl)carbamate is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, the Boc-protecting group, and the amine protons. The chemical shifts are influenced by the electronic nature of the substituents on the aromatic ring.
Aromatic Region (δ 6.0-8.0 ppm)
The aromatic region will display signals for the three protons on the phenyl ring (H-3, H-5, and H-6). The substitution pattern (1,2,4-trisubstituted) will give rise to a characteristic splitting pattern.
H-6: This proton is ortho to the electron-donating methoxy group and meta to the amino group. It is expected to appear as a doublet.
H-5: This proton is ortho to the strongly electron-donating amino group and meta to the methoxy group. It is expected to be the most shielded of the aromatic protons and will likely appear as a doublet of doublets.
H-3: This proton is ortho to the methoxy group and meta to the Boc-protected amine. It will likely appear as a doublet.
The electron-donating nature of the amino and methoxy groups will shield the aromatic protons, causing them to resonate at a relatively upfield region for aromatic protons.
Methoxy Group (δ 3.5-4.0 ppm)
The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet.[1] The typical chemical shift for a methoxy group on an aromatic ring is in this region.[1]
Boc Protecting Group (δ 1.4-1.6 ppm)
The nine protons of the tert-butyl group are equivalent due to free rotation and will appear as a sharp singlet.[2][3] This is a characteristic signal for the Boc protecting group.[2][4]
Amine Protons (Variable Chemical Shift)
The protons of the primary amine (-NH₂) and the secondary carbamate (-NH-) will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. A D₂O exchange experiment can be used to confirm their assignment; upon addition of D₂O, these signals will disappear or significantly decrease in intensity.[3]
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.
Aromatic Carbons (δ 100-160 ppm)
The six carbons of the aromatic ring will give rise to six distinct signals due to the lack of symmetry. The chemical shifts are influenced by the substituents:
C-4: This carbon is directly attached to the strongly electron-donating amino group and will be significantly shielded, appearing at a relatively upfield chemical shift for an aromatic carbon.
C-2: This carbon is attached to the electron-donating methoxy group and will also be shielded.
C-1: This carbon is attached to the nitrogen of the carbamate group.
C-6, C-5, C-3: These carbons will have chemical shifts influenced by their positions relative to the substituents.
Methoxy Carbon (δ 55-60 ppm)
The carbon of the methoxy group will appear in the typical range for an aromatic methoxy carbon.[1][5]
Boc Protecting Group Carbons (δ 28-30 ppm and δ 78-82 ppm)
The Boc group will show two signals:
The three equivalent methyl carbons will appear as a single peak around δ 28-30 ppm.[4]
The quaternary carbon will appear further downfield, typically in the range of δ 78-82 ppm.[4]
Carbamate Carbonyl Carbon (δ 150-155 ppm)
The carbonyl carbon of the carbamate group is expected to resonate in this downfield region, which is characteristic of carbamate carbonyls.[4][6]
Summary of Predicted NMR Data
Assignment
¹H NMR (Predicted)
¹³C NMR (Predicted)
Aromatic-H
δ 6.0-8.0 ppm (m, 3H)
-
-OCH₃
δ 3.5-4.0 ppm (s, 3H)
δ 55-60 ppm
-NH₂
Variable (br s, 2H)
-
-NH-Boc
Variable (br s, 1H)
-
-C(CH₃)₃
δ 1.4-1.6 ppm (s, 9H)
δ 28-30 ppm
-C(CH₃)₃
-
δ 78-82 ppm
C=O
-
δ 150-155 ppm
Aromatic-C
-
δ 100-160 ppm (6 signals)
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Sample Preparation
Weighing: Accurately weigh approximately 5-10 mg of the solid sample.
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which may be beneficial for observing the NH protons.
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Transfer: Transfer the solution to a standard 5 mm NMR tube.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[7] Most deuterated solvents contain a small amount of TMS.
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer.[6][8] These may need to be optimized for the specific instrument being used.
For ¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-64 scans.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 3-4 seconds.
Spectral Width (sw): 16-20 ppm.
For ¹³C NMR:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
Relaxation Delay (d1): 2 seconds.
Acquisition Time (aq): 1-2 seconds.
Spectral Width (sw): 240-250 ppm.
Data Processing
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
Phasing: Manually phase the spectrum to obtain a flat baseline.
Baseline Correction: Apply a baseline correction algorithm.
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.[9]
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Peak Picking: Identify the chemical shifts of all signals.
Logical Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for the complete assignment of the NMR spectra of tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Caption: Logical workflow for the NMR spectral assignment of tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Conclusion
The NMR spectral interpretation of tert-butyl (4-amino-2-methoxyphenyl)carbamate is a logical process that relies on the fundamental principles of chemical shifts, coupling constants, and the electronic effects of substituents. By systematically analyzing each region of the ¹H and ¹³C NMR spectra, a confident and accurate structural elucidation can be achieved. This guide provides a robust framework for this analysis, empowering researchers to tackle similar challenges in their synthetic and analytical endeavors.
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. [Link]
"tert-Butyl (4-amino-2-methoxyphenyl)carbamate" solubility in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Organic Solvents Prepared by: Gemini, Senior Application Scientist Introduction tert-Butyl (4-amino-2-methoxyphenyl)carbam...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a key organic intermediate frequently utilized in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its structure, featuring a Boc-protected amine, a primary aromatic amine, and a methoxy-substituted phenyl ring, imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility is paramount for researchers and process chemists to ensure efficient reaction setup, purification, and formulation.
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl (4-amino-2-methoxyphenyl)carbamate. It delves into the theoretical principles governing its solubility, offers a qualitative profile in common organic solvents, and presents a detailed, field-proven experimental protocol for accurate thermodynamic solubility determination.
Caption: Molecular structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Theoretical Principles Governing Solubility
The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. The structure of tert-butyl (4-amino-2-methoxyphenyl)carbamate contains distinct regions with differing polarities, which govern its interactions with various solvents. This duality is the key to its solubility profile.
Polar Moieties: The molecule possesses several polar functional groups capable of engaging in strong dipole-dipole interactions and hydrogen bonding.
Carbamate Group (-NHCOO-): The N-H group is a hydrogen bond donor, while the carbonyl (C=O) and ether-like oxygen are hydrogen bond acceptors.
Primary Amine (-NH₂): The two N-H bonds are excellent hydrogen bond donors, and the nitrogen atom is an acceptor.
Methoxy Group (-OCH₃): The oxygen atom can act as a hydrogen bond acceptor.
These features promote strong affinity for and solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).
Non-polar Moieties:
tert-Butyl Group (-C(CH₃)₃): This bulky, aliphatic group is highly non-polar and lipophilic. It interacts primarily through weaker van der Waals forces.
Benzene Ring: The aromatic ring is predominantly non-polar and contributes to the molecule's ability to dissolve in solvents with lower polarity.
The interplay between these groups means the molecule is neither extremely polar nor extremely non-polar. It has a "mixed" character, suggesting broad solubility across a range of organic solvents but limited solubility in highly polar water or very non-polar aliphatic hydrocarbons.
Caption: Factors influencing the solubility of the target molecule.
Qualitative Solubility Profile
While precise quantitative solubility data for tert-butyl (4-amino-2-methoxyphenyl)carbamate is not extensively documented in public literature, a reliable qualitative profile can be constructed based on its chemical structure and empirical data from analogous compounds.[4] The parent amine, 4-methoxyaniline (p-anisidine), is known to be freely soluble in solvents like methanol and ethanol.[5][6] The addition of the Boc-carbamate group generally enhances solubility in a wider range of organic solvents.
Solvent Class
Example Solvent
Expected Solubility
Rationale
Alcohols
Methanol, Ethanol
Soluble
Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine, carbamate, and methoxy groups.
Chlorinated
Dichloromethane (DCM)
Soluble
Good balance of polarity to dissolve the entire molecule. A related compound shows explicit solubility in DCM.[7]
Ethers
Tetrahydrofuran (THF)
Soluble
Moderate polarity and hydrogen bond accepting capability of the ether oxygen interacts well with the solute.
Esters
Ethyl Acetate
Soluble
Acts as a hydrogen bond acceptor and has moderate polarity suitable for dissolving the molecule.
Polar Aprotic
DMSO, DMF, Acetonitrile
Soluble
Strong dipole-dipole interactions and hydrogen bond accepting capabilities effectively solvate the polar regions of the molecule.
Aromatic
Toluene
Sparingly Soluble
The non-polar character of toluene interacts favorably with the benzene ring and tert-butyl group, but less so with the polar groups.
Non-polar
Hexane, Heptane
Insoluble
The solvent's non-polar nature cannot overcome the strong intermolecular forces within the solute's crystalline lattice.
Aqueous
Water
Insoluble
The large, non-polar tert-butyl and phenyl groups dominate, leading to poor aqueous solubility despite the presence of polar groups.[7]
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
For applications in drug development and process chemistry, precise, quantitative solubility data is often required. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility.[8] It is reliable, reproducible, and directly measures the saturation point of a compound in a given solvent at a specific temperature.
Causality and Trustworthiness
This protocol is designed as a self-validating system. By ensuring an excess of solid material is present throughout the equilibration period, we guarantee that the resulting solution is truly saturated. The extended equilibration time allows the system to reach its lowest energy state (thermodynamic equilibrium), while the final filtration step is critical to separate the saturated supernatant from any undissolved microcrystals, preventing artificially inflated results.
Step-by-Step Methodology
Preparation of Saturated Solution:
Add an excess amount of solid tert-butyl (4-amino-2-methoxyphenyl)carbamate to a series of glass vials. "Excess" means enough solid is added such that undissolved material is clearly visible at the bottom of the vial after the equilibration period.
Pipette a precise, known volume (e.g., 2 mL) of the desired organic solvent into each vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation, which would alter the concentration.
Place the vials in a temperature-controlled shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for many organic compounds.[9] The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.
Phase Separation:
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
Immediately attach a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the clear, filtered saturated solution into a clean, labeled vial. This step is crucial to remove any undissolved particulates.
Quantification:
Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration into the linear dynamic range of the chosen analytical instrument.
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determine the concentration of the compound by comparing its response (e.g., peak area) to a pre-built calibration curve generated from standards of known concentration.
Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in units such as mg/mL or g/L.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Safety and Handling Considerations
While a comprehensive Safety Data Sheet (SDS) for this specific isomer should always be consulted prior to handling, data from closely related isomers provides important safety guidance. The isomer tert-butyl N-(5-amino-2-methoxyphenyl)carbamate is classified as harmful if swallowed and may cause an allergic skin reaction.[1]
General Precautions:
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
tert-Butyl (4-amino-2-methoxyphenyl)carbamate exhibits a versatile solubility profile, characterized by good solubility in a wide array of common organic solvents, including alcohols, chlorinated solvents, and polar aprotic media. This behavior is a direct consequence of its molecular structure, which contains a balanced mix of polar, hydrogen-bonding groups and non-polar, lipophilic moieties. Its solubility in non-polar aliphatic and aqueous solvents is predicted to be very low. For research and development purposes requiring precise solubility values, the shake-flask method detailed in this guide provides a robust and reliable protocol for generating accurate, quantitative data.
References
ChemBK. tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. Available at: [Link]
PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
PubChem. tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Available at: [Link]
PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. Available at: [Link]
Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Available at: [Link]
PubChemLite. Tert-butyl n-(4-amino-2-methoxyphenyl)carbamate (C12H18N2O3). Available at: [Link]
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]
In the landscape of kinase inhibitor synthesis—specifically for third-generation EGFR inhibitors like Osimertinib (Tagrisso) and its analogs—tert-butyl (4-amino-2-methoxyphenyl)carbamate serves as a critical "Janus" intermediate. Its value lies in its asymmetry: it possesses two nitrogen centers with vastly different electronic signatures, allowing for sequential, orthogonal functionalization.
This guide analyzes the reactivity profile of this scaffold, establishing a Nucleophilic Hierarchy that dictates the order of synthetic operations. By understanding the electronic interplay between the methoxy group (-OMe), the free amine (-NH₂), and the carbamate (-NHBoc), researchers can execute high-yield couplings while minimizing regiochemical byproducts.
The Nucleophilic Hierarchy
To successfully utilize this intermediate, one must recognize the gradient of reactivity:
C4-Amine (Primary Nucleophile): The free aniline nitrogen at position 4. It is strongly activated by resonance from the para-carbamate and the intrinsic electron density of the ring. It reacts rapidly with acyl chlorides, isocyanates, and S_NAr electrophiles.
C1-Carbamate (Latent Nucleophile): The Boc-protected nitrogen. The carbonyl group withdraws electron density, rendering it non-nucleophilic under standard basic/neutral conditions. It requires acidic deprotection to reveal the reactive amine.
C5-Aromatic Carbon (EAS Site): The position ortho to the free amine and para to the methoxy group. This is the most electron-rich carbon on the ring, making it a potential site for unwanted Electrophilic Aromatic Substitution (EAS) if highly reactive electrophiles (e.g., nitronium, halogens) are used without care.
Reactivity Map & Electronic Analysis
The following diagram visualizes the electronic pressure points of the molecule, guiding the synthetic strategy.
Figure 1: Reactivity Map illustrating the chemoselective preference of the C4-amine over the C1-carbamate.
Core Reaction Workflows
N-Acylation (Warhead Installation)
The most common application of this intermediate is the installation of a Michael acceptor (acrylamide) at the C4 position. This creates the covalent "warhead" typical of irreversible kinase inhibitors.
Challenge: Preventing bis-acylation or reaction at the carbamate nitrogen (though unlikely).
Solution: Use of a mild base (DIPEA or NaHCO₃) and controlled temperature (0°C).
Mechanism: The C4-NH₂ lone pair attacks the carbonyl of the electrophile. The -OMe group at C2 (meta to C4) has a minimal inductive deactivating effect, while the -NHBoc at C1 (para to C4) donates electron density via resonance, actually enhancing the nucleophilicity of the C4 amine compared to a standard aniline.
S_NAr Coupling (Heterocycle Attachment)
Alternatively, the C4 amine can be used to displace a halogen on a pyrimidine or quinazoline core.
Conditions: Requires heat (80-100°C) and a polar solvent (n-Butanol, DMF) or Buchwald-Hartwig conditions if the electrophile is unactivated.
Insight: The bulky Boc group at C1 provides steric shielding, directing bulky electrophiles exclusively to C4.
Boc-Deprotection (Unmasking)
Once the C4 position is functionalized, the C1 amine must be revealed for further elaboration (e.g., attaching a solubilizing tail).
Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
Risk: If the C4 position contains an acid-sensitive group (like a complex amide), the deprotection conditions must be tuned. Acrylamides are generally stable to TFA.
Experimental Protocols
The following protocols are designed for scalability and reproducibility.
Protocol A: Selective Acylation with Acryloyl Chloride
Objective: Synthesis of tert-butyl (4-acrylamido-2-methoxyphenyl)carbamate.
Parameter
Specification
Rationale
Solvent
Dichloromethane (DCM) or THF
Anhydrous conditions prevent hydrolysis of the acid chloride.
Base
DIPEA (Diisopropylethylamine)
Scavenges HCl byproduct; non-nucleophilic to avoid side reactions.
Stoichiometry
1.05 eq. Acryloyl Chloride
Slight excess ensures conversion; large excess risks bis-acylation.
Temperature
0°C to RT
Controls exotherm; minimizes polymerization of the acrylamide.
Step-by-Step:
Dissolution: Dissolve 1.0 eq of tert-butyl (4-amino-2-methoxyphenyl)carbamate in anhydrous DCM (10 mL/g) under N₂ atmosphere.
Base Addition: Add 1.2 eq of DIPEA. Cool the solution to 0°C using an ice bath.
Acylation: Dropwise add 1.05 eq of acryloyl chloride (diluted in minimal DCM) over 15 minutes.
Checkpoint: The solution may darken slightly. White precipitate (DIPEA·HCl) will form.
Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC (50% EtOAc/Hexane). The starting material (lower R_f, stains purple with ninhydrin) should disappear.
Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc/Hexane).
Protocol B: Controlled Boc-Deprotection
Objective: Removal of the Boc group without degrading the acrylamide moiety.
Step-by-Step:
Preparation: Dissolve the acylated intermediate in DCM (5 mL/g).
Acidolysis: Add TFA (trifluoroacetic acid) dropwise at 0°C until the ratio is 1:4 (TFA:DCM).
Note: Avoid neat TFA to prevent potential Michael addition of TFA to the acrylamide.
Reaction: Stir at RT for 1-2 hours. Monitor by LC-MS (loss of M+100 or M+56 fragment).
Workup (Critical): Concentrate the reaction mixture to remove excess TFA. Co-evaporate with toluene (2x) to remove trace acid.
Neutralization: Redissolve in EtOAc and wash with cold sat. NaHCO₃ rapidly to liberate the free base. (Prolonged exposure to base can hydrolyze the acrylamide).
Synthesis Workflow Diagram
This flow illustrates the standard pathway for utilizing this intermediate in drug discovery.
Figure 2: Sequential functionalization workflow protecting the C1-amine while activating the C4-amine.
References
Osimertinib Synthesis & Intermediates
Title: Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.[2][3]
Source: Atlantis Press / 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Strategic Scaffold for Differentially Substituted Anilines
Executive Summary In the landscape of modern medicinal chemistry, particularly within the development of targeted protein degraders (PROTACs) and covalent kinase inhibitors (e.g., EGFR modulators), the ability to differe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of modern medicinal chemistry, particularly within the development of targeted protein degraders (PROTACs) and covalent kinase inhibitors (e.g., EGFR modulators), the ability to differentiate between symmetric or similar functional groups is paramount.[1] tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5) serves as a critical "differentiation scaffold."
By masking the C1-aniline with a tert-butoxycarbonyl (Boc) group while leaving the C4-aniline free, this precursor enables sequential, orthogonal functionalization.[1] It allows researchers to install complex heterocycles or linker systems at the C4 position without competing reactivity from the C1 position.[1] Once the C4 "tail" is established, the C1 amine can be liberated under acidic conditions to accept electrophilic warheads (such as acrylamides for covalent inhibition).[1] This guide details the robust synthesis, handling, and strategic application of this intermediate.
Technical Profile & Physicochemical Data
Property
Specification
IUPAC Name
tert-butyl N-(4-amino-2-methoxyphenyl)carbamate
CAS Registry Number
190851-19-5
Molecular Formula
C₁₂H₁₈N₂O₃
Molecular Weight
238.28 g/mol
Appearance
Off-white to pale yellow solid (oxidizes to brown upon air exposure)
Solubility
Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water
Storage Stability
Hygroscopic and air-sensitive.[2] Store at -20°C under inert atmosphere (Ar/N₂).
The synthesis of this precursor is a two-step sequence starting from commercially available 2-methoxy-4-nitroaniline . The causality behind this route is to exploit the robust nature of the nitro group during the Boc-protection phase, followed by a controlled reduction that avoids deprotecting the Boc group.[1]
Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl of Boc₂O, catalyzed by DMAP.[1]
Protocol:
Charge a round-bottom flask with 2-methoxy-4-nitroaniline (1.0 equiv) and anhydrous DCM (10 mL/g).
Add TEA (1.5 equiv) and DMAP (0.1 equiv).[1] Cool to 0°C.[1]
Add Boc₂O (1.2 equiv) dissolved in minimal DCM dropwise over 30 minutes.
Allow to warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
Workup: Wash with 5% citric acid (removes DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Purification: Recrystallize from Hexane/EtOAc or flash column chromatography.
Yield Target: >85%.
Step 2: Chemoselective Nitro Reduction
Objective: Reveal the C4 amine without cleaving the Boc group.[1]
Reaction: tert-Butyl (2-methoxy-4-nitrophenyl)carbamate + H₂ → tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Choice of Method: Catalytic hydrogenation (Pd/C) is preferred over Fe/acid or SnCl₂ to prevent acid-catalyzed Boc deprotection.
Protocol:
Dissolve the nitro-carbamate intermediate (1.0 equiv) in Methanol/EtOAc (1:1 ratio).
Add 10% Pd/C (10 wt% loading).
Safety: Purge system with Nitrogen, then introduce Hydrogen (balloon pressure or 1 atm).[1]
Stir vigorously at RT for 4–12 hours.
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with methanol.[1]
Concentration: Evaporate solvent under reduced pressure.
Storage: The product is an electron-rich aniline and prone to oxidation.[1] Use immediately or store under Argon at -20°C.
Visualization: Synthesis Workflow
Caption: Two-step convergent synthesis ensuring orthogonal protection of the C1 amine.
Strategic Utility in Synthesis
The value of tert-butyl (4-amino-2-methoxyphenyl)carbamate lies in its asymmetry . In drug discovery, particularly for kinase inhibitors (like Osimertinib analogs) or PROTAC linkers, you often need to attach two different large moieties to a central phenyl ring.[1]
The "Hub" Concept[1]
C4-Amine (The Nucleophile): This is the "first-pass" handle.[1] It is a free aniline, ready for:
SNAr Reactions: Coupling with 2,4-dichloropyrimidine or chloropurines.[1]
Amide Coupling: Reacting with linker-carboxylic acids (for PROTACs).
C1-Carbamate (The Latent Handle): This group remains inert during the C4 transformations.[1] Once the C4 side chain is built, the Boc group is removed (using TFA or HCl/Dioxane) to reveal the C1 amine.[1]
C1-Amine (The Warhead Site): The newly revealed C1 amine is then typically reacted with acryloyl chloride to install the Michael acceptor required for covalent cysteine targeting.[1]
Scenario: Coupling with a Pyrimidine Scaffold (SNAr).
Dissolution: Dissolve tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) in n-Butanol or DMA .
Reagent: Add 2,4-dichloropyrimidine (1.1 equiv) and DIPEA (2.0 equiv).
Reaction: Heat to 80°C for 4 hours. The C4-aniline attacks the more reactive C4-position of the pyrimidine (or C2 depending on substitution, but typically C4 in unsubstituted pyrimidines).[1]
Outcome: You obtain the tert-butyl (4-((2-chloropyrimidin-4-yl)amino)-2-methoxyphenyl)carbamate. The Boc group survives these basic/thermal conditions.[1]
Visualization: Divergent Application Workflow
Caption: Divergent pathways utilizing the scaffold for Kinase Inhibitors (Left) and PROTACs (Right).
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Yield in Step 1
Competitive reaction at C4 or incomplete conversion.
Ensure DMAP is used.[1][3] Add Boc₂O slowly at 0°C. If starting material remains, add 0.2 equiv more Boc₂O.[1]
Boc Loss in Step 2
Acidic impurities in solvent or Pd/C.
Use Methanol (neutral).[1] Avoid Ethanol if it contains traces of acid.[1] Add a drop of TEA if necessary to buffer.[1]
Topic: Advanced Pharmacophore Analysis: tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Anti-Inflammatory Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced Pharmacophore Analysis: tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Anti-Inflammatory Drug Design
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS 190851-19-5) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While widely recognized as the critical intermediate for the third-generation EGFR inhibitor Osimertinib (AZD9291) , emerging research identifies its utility in designing novel anti-inflammatory agents.
Its potential anti-inflammatory effects are realized through three distinct mechanisms:
Direct Protease Inhibition: Analogs of this scaffold exhibit inhibitory activity against trypsin-like serine proteases, key mediators in inflammatory signaling cascades.
PROTAC Linker Utility: It serves as a vital attachment point for Proteolysis Targeting Chimeras (PROTACs) designed to degrade NF-κB RelA/p65 , a master regulator of inflammation.
Kinase Modulation: As the structural core of Osimertinib, it enables the modulation of EGFR-driven immune responses in the tumor microenvironment.
This guide provides a comprehensive technical analysis of this molecule, from its synthesis and chemical stability to its application in developing next-generation immunomodulatory therapeutics.
Boc-protected amine: Provides stability during multi-step synthesis and lipophilicity for cell permeability.
Free Aniline (4-position): The reactive "warhead" attachment point for coupling with acrylamides (for covalent inhibition) or PROTAC linkers.
Methoxy group (2-position): Enhances solubility and influences binding pocket selectivity via steric and electronic effects.
1.2 Stability & Handling
The Boc (tert-butyloxycarbonyl) group renders the molecule stable under basic and neutral conditions, preventing premature polymerization of the aniline. However, it is acid-labile.
Storage: -20°C under inert atmosphere (Argon/Nitrogen).
Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water.
Part 2: Mechanistic Potential in Inflammation
The "potential" of this molecule is not merely theoretical; it is grounded in its ability to access specific biological pathways.
2.1 Pathway A: NF-κB Degradation via PROTACs
The most significant direct anti-inflammatory application of this scaffold is in the synthesis of PROTACs targeting the NF-κB signaling pathway. NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a transcription factor that induces the expression of pro-inflammatory cytokines (IL-1, IL-6, TNF-α).
Mechanism: Researchers utilize the tert-Butyl (4-amino-2-methoxyphenyl)carbamate scaffold to synthesize Pyrrolobenzodiazepine (PBD) conjugates.[5][6] The free aniline at the 4-position is coupled to an E3 ligase ligand (e.g., Thalidomide or Lenalidomide derivatives).
Outcome: This chimera recruits the E3 ubiquitin ligase to the NF-κB RelA/p65 subunit, marking it for proteasomal degradation. This results in a more profound and sustained anti-inflammatory effect than transient inhibition.
2.2 Pathway B: Serine Protease Inhibition
Structural analogs of (4-amino-2-methoxyphenyl)carbamate have demonstrated inhibitory activity against trypsin-like serine proteases with IC₅₀ values in the low micromolar range (~2.5 µM).[7]
Relevance: Serine proteases (e.g., tryptase, chymase) are released by mast cells during inflammatory responses. Inhibiting these enzymes reduces tissue remodeling and cytokine activation in conditions like asthma and arthritis.
2.3 Pathway C: EGFR-Mediated Immunomodulation
As the precursor to Osimertinib, this scaffold enables the inhibition of EGFR. While primarily oncogenic, EGFR signaling is also critical in airway inflammation (e.g., mucus hypersecretion).
Context: In non-small cell lung cancer (NSCLC), EGFR inhibition alters the tumor microenvironment, often reducing the infiltration of immunosuppressive regulatory T cells (Tregs), thereby indirectly enhancing local immune surveillance.
Part 3: Visualization of Signaling Pathways
The following diagram illustrates how the scaffold functions as a central node for accessing both NF-κB degradation and Kinase inhibition pathways.
Figure 1: Divergent synthesis pathways utilizing the carbamate scaffold to target NF-κB (via PROTACs) and EGFR (via covalent inhibition).
Part 4: Synthesis & Experimental Protocols
4.1 Optimized Synthesis Protocol
Objective: Synthesize high-purity tert-Butyl (4-amino-2-methoxyphenyl)carbamate from 4-fluoro-2-methoxy-5-nitroaniline.
Add N,N,N'-trimethylethylenediamine (1.5 eq) and DIPEA (2.0 eq).
Heat to 80-100°C. The fluorine atom is displaced by the amine.
Note: For the specific Osimertinib intermediate, this step introduces the side chain. For the generic scaffold (CAS 190851-19-5), this step may be skipped or modified depending on the desired 4-position substituent. For CAS 190851-19-5 specifically, we proceed directly to nitro reduction if the 4-amino group is the target.
Step 3: Nitro Reduction (Critical Step)
Dissolve the nitro-carbamate intermediate in Ethanol/Ethyl Acetate (2:1).
Add 10% Pd/C (catalyst) and Ammonium Formate (hydrogen source) or use H₂ gas balloon.
Stir at room temperature for 12 hours.
Filter through Celite to remove Pd/C.
Concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane to obtain off-white solid.
4.2 In Vitro Validation of Anti-Inflammatory Activity
To validate the potential of derivatives synthesized from this scaffold:
Assay 1: Griess Assay (Nitric Oxide Inhibition)
Cell Line: RAW 264.7 (Murine macrophages).
Inducer: Lipopolysaccharide (LPS, 1 µg/mL).
Protocol:
Seed cells in 96-well plates.
Pre-treat with the test compound (0.1 - 50 µM) for 1 hour.
Add LPS and incubate for 24 hours.
Mix 50 µL supernatant with 50 µL Griess reagent.
Measure absorbance at 540 nm.
Success Criteria: Dose-dependent reduction in NO production compared to LPS control.
Assay 2: Western Blot for NF-κB (p65)
Objective: Confirm PROTAC-mediated degradation.
Protocol:
Treat cells with compound for 6-24 hours.
Lyse cells and perform SDS-PAGE.
Blot for RelA/p65 .[1][5][6] Use β-actin as loading control.
Success Criteria: Disappearance of the p65 band indicating proteasomal degradation, not just inhibition of phosphorylation.
Essential for biological assays to avoid false positives from metal catalysts.
Solubility
DMSO (>20 mg/mL)
Suitable for high-throughput screening (HTS) libraries.
Toxicity (Predicted)
Low (Scaffold only)
The Boc group masks the aniline, reducing immediate reactivity/toxicity until metabolic cleavage.
Target IC₅₀
~2.5 µM (Protease)
Baseline activity for unmodified analogs; significantly potent when derivatized.
References
Royal Society of Chemistry (RSC). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. Med. Chem. Commun., 2020. Retrieved from [Link]
PubMed Central. Osimertinib (AZD9291) Synthesis and Intermediate Analysis. Retrieved from [Link]
Synthesis of "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" using di-tert-butyl dicarbonate
This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity protocol for the regioselective synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5). Th...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and medicinal chemists requiring a high-fidelity protocol for the regioselective synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5).
This intermediate is a critical "linker" scaffold in the synthesis of Cereblon (CRBN)-targeting PROTACs and other heterobifunctional degraders. Its structural integrity—specifically the differentiation between the N1 and N4 amines—is paramount for downstream conjugation.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The target molecule contains two amine functionalities on a 2-methoxybenzene core. A direct mono-protection strategy starting from 2-methoxy-1,4-phenylenediamine is chemically flawed due to electronic and steric mismatching:
N4-Amine: Located para to the methoxy group, this amine is more nucleophilic and sterically accessible.
N1-Amine (Target for Boc): Located ortho to the methoxy group, this amine is sterically hindered and less nucleophilic.
Attempting to react the diamine with di-tert-butyl dicarbonate (Boc₂O) would predominantly yield the unwanted N4-Boc isomer or a mixture of di-Boc species.
The Solution: The Nitro-Reduction Route
To guarantee regiocontrol, we employ a "Mask-Protect-Unmask" strategy. We utilize 2-methoxy-4-nitroaniline as the starting material.[1] By protecting the available N1 amine before the N4 amine exists (it is masked as a nitro group), we lock the Boc group onto the correct position. Subsequent reduction of the nitro group yields the target with 100% regiochemical fidelity.
Reaction Scheme
Figure 1: Two-stage synthesis guaranteeing regioselective installation of the Boc group at the N1 position.
Experimental Protocol
Stage 1: Boc-Protection of 2-Methoxy-4-nitroaniline
Objective: Install the tert-butyloxycarbonyl group on the sterically hindered aniline.
Reagents & Stoichiometry:
Component
Equiv.
Role
2-Methoxy-4-nitroaniline
1.0
Substrate
Boc₂O
2.5 - 3.0
Reagent (Excess required due to low nucleophilicity)
DMAP
0.1 - 0.2
Hyper-nucleophilic Catalyst
Triethylamine (Et₃N)
1.5
Base (Acid scavenger)
| THF (anhydrous) | [0.2 M] | Solvent |
Procedure:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (
).
Dissolution: Dissolve 2-methoxy-4-nitroaniline (1.0 eq) and DMAP (0.1 eq) in anhydrous THF. Add Et₃N (1.5 eq).
Addition: Add Boc₂O (1.5 eq) initially as a solution in THF.
Reaction: Heat the mixture to reflux (
). The starting material is a bright yellow/orange solid.
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is often sluggish.
Boost: If starting material persists after 4 hours, add the remaining Boc₂O (1.0–1.5 eq) and continue reflux overnight (12–16 h).
Workup: Cool to Room Temperature (RT). Concentrate in vacuo.[2] Redissolve in EtOAc and wash with 1M HCl (to remove DMAP/Et₃N), saturated NaHCO₃, and brine.
Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography.
Objective: Reduce the nitro group to an amine without cleaving the Boc group.
Reagents & Stoichiometry:
Component
Equiv.
Role
Nitro-Carbamate Intermediate
1.0
Substrate
Pd/C (10% w/w)
10 wt%
Catalyst
Hydrogen (H₂)
Balloon
Reductant
| Methanol (MeOH) | [0.1 M] | Solvent |
Procedure:
Safety: Purge the reaction vessel with
to remove oxygen before introducing catalyst (Pd/C is pyrophoric).
Suspension: Add the nitro-carbamate intermediate and MeOH to the flask. Carefully add Pd/C (10% by weight of substrate).[3][4]
Hydrogenation: Evacuate the flask and backfill with
(balloon pressure is sufficient; 1 atm).
Reaction: Stir vigorously at RT for 4–16 hours.
Self-Validation: The yellow color of the nitro compound should fade to a colorless or pale grey solution.
Filtration: Filter the mixture through a Celite® pad to remove the Pd/C. Wash the pad with MeOH.
Critical: Do not let the Pd/C dry out completely on the filter (fire hazard). Keep wet.
Isolation: Concentrate the filtrate in vacuo. The product, tert-Butyl (4-amino-2-methoxyphenyl)carbamate , is typically obtained as an off-white to pale brown solid.
Storage: Store under inert atmosphere at
. Anilines are prone to oxidation.
Troubleshooting & Quality Control
Workflow Logic
Figure 2: Decision tree for optimizing reaction conversion.
Diagnostic: Look for the disappearance of the broad
signal of the starting aniline (Step 1) and the appearance of a sharp singlet ~1.5 ppm (9H, t-Butyl).
Regiochemistry: The aromatic proton at position 3 (between OMe and NH-Boc) will show a distinct shift compared to the starting material.
Step 2 Completion: Disappearance of the downfield aromatic signals typical of nitro-benzenes; upfield shift of aromatic protons due to the electron-donating
group.
TLC Monitoring:
2-Methoxy-4-nitroaniline:
(Hex/EtOAc 2:1), bright yellow.
Boc-Intermediate:
, UV active, less colored.
Final Product:
, stains purple/brown with Ninhydrin (indicates free amine).
References
Royal Society of Chemistry . Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates. (See Scheme 1c for specific Boc-protection/reduction conditions). Available at: [Link]
PubChem . tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate (Intermediate Data). Available at: [Link]
DMAP-catalyzed synthesis of "tert-Butyl (4-amino-2-methoxyphenyl)carbamate"
Application Note: High-Fidelity Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate via DMAP-Catalyzed Acylation Part 1: Introduction & Strategic Analysis 1.1 Executive Summary The synthesis of tert-Butyl (4-amino...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate via DMAP-Catalyzed Acylation
Part 1: Introduction & Strategic Analysis
1.1 Executive Summary
The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a critical workflow in the preparation of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). The molecule serves as a "linker scaffold," requiring high regiochemical purity.
The primary synthetic challenge is differentiating the two nitrogen centers on the benzene ring. Attempting to mono-protect the corresponding diamine (2-methoxy-1,4-phenylenediamine) often yields a mixture of regioisomers due to the similar nucleophilicity of the amines.
1.2 The Solution: The "Nitro-Route" with DMAP Catalysis
To ensure 100% regioselectivity, this protocol utilizes 2-methoxy-4-nitroaniline as the starting material. However, the amino group in this precursor is significantly deactivated by:
Electronic Withdrawal: The para-nitro group pulls electron density from the amine, lowering its nucleophilicity.
Steric Hindrance: The ortho-methoxy group creates a physical barrier.
Standard base catalysis (e.g., TEA/DIPEA) is often too slow or incomplete for this substrate. We employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst to drive the reaction to completion under mild conditions, followed by a clean hydrogenation step.
Part 2: Chemical Logic & Visualization
2.1 Retrosynthetic Workflow
The strategy relies on installing the Boc group before generating the second amine. This "protect-then-reduce" approach guarantees the Boc group is located at the N1 position.
Figure 1: Retrosynthetic pathway ensuring absolute regiocontrol via the nitro-precursor.
2.2 Mechanistic Insight: The Steglich-Type Cycle
Understanding the mechanism is vital for troubleshooting. DMAP does not act merely as a base; it attacks the Boc anhydride to form a highly reactive N-acylpyridinium salt . This species is much more electrophilic than Boc anhydride itself, allowing it to react with the electron-deficient aniline.
Figure 2: The DMAP catalytic cycle. Note that DMAP is regenerated, but stoichiometric CO2 is released.
Part 3: Detailed Experimental Protocols
Protocol A: DMAP-Catalyzed Boc Protection
Objective: Synthesis of tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Base (Optional): Triethylamine (1.0 equiv) - Note: While DMAP is the catalyst, TEA acts as an auxiliary base to neutralize protons if HCl salts are used, though not strictly necessary for the free base aniline.
Step-by-Step Methodology:
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) in anhydrous THF (100 mL).
Why: THF is preferred over DCM for environmental reasons, but DCM offers higher solubility for some nitro-anilines.
Reagent Addition: Add
(15.6 g, 71.4 mmol, 1.2 equiv) to the solution. The mixture typically remains a suspension or clear solution depending on concentration.
Catalyst Initiation (Critical): Cool the mixture to 0°C (ice bath). Add DMAP (366 mg, 3.0 mmol, 0.05 equiv) in one portion.
Observation: Gas evolution (
) will occur.[1] The color may shift from bright yellow to a paler shade as the reaction progresses.
Control: If running on >50g scale, add DMAP as a solution in THF dropwise to prevent runaway gas evolution.
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20-25°C) for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (lower Rf, bright yellow) should disappear.
Quench & Workup:
Dilute with EtOAc (150 mL).
Wash with 0.5M HCl (2 x 50 mL) to remove DMAP (protonated DMAP is water-soluble).
Wash with Saturated
(50 mL) and Brine (50 mL).
Dry over
, filter, and concentrate in vacuo.
Purification: Recrystallize from Hexane/EtOAc or use as crude if purity >95% (often obtained as a yellow solid).
Yield Expectation: 90–95%.
Protocol B: Chemoselective Nitro Reduction
Objective: Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate.
Reagents:
Substrate: Boc-protected intermediate from Protocol A.
Catalyst: 10% Pd/C (5-10 wt% loading).
Hydrogen Source:
balloon or hydrogenation shaker (30 psi).
Solvent: Methanol or Ethanol.
Step-by-Step Methodology:
Dissolution: Dissolve the crude tert-butyl (2-methoxy-4-nitrophenyl)carbamate (10.0 g) in Methanol (100 mL).
Note: Ensure the intermediate is fully dissolved. Gentle warming is acceptable.[2]
Catalyst Addition: Under an inert atmosphere (
or Ar), carefully add 10% Pd/C (1.0 g, 10 wt% of substrate).
Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if handling dry powder.
Hydrogenation: Purge the vessel with
gas (vacuum/fill cycle x3). Stir vigorously under atmosphere (balloon pressure is usually sufficient) for 4–12 hours.
Endpoint: The yellow color of the nitro compound will fade to a colorless or very pale pink solution.
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with Methanol.
Isolation: Concentrate the filtrate in vacuo.
Stability Warning: Anilines are oxidation-sensitive.[2] Store the product under inert gas or use immediately in the next step.
Yield Expectation: 95–98%.
Part 4: Data Summary & Quality Control
4.1 Analytical Specifications
Parameter
Specification
Notes
Appearance
Off-white to pale grey solid
Darkens upon air exposure (oxidation).
1H NMR (DMSO-d6)
1.45 (s, 9H, Boc)
Characteristic t-Butyl singlet.
1H NMR (DMSO-d6)
3.70 (s, 3H, OMe)
Methoxy singlet.
1H NMR (DMSO-d6)
4.8-5.0 (br s, 2H, )
Disappears on shake.
1H NMR (DMSO-d6)
8.2-8.5 (br s, 1H, NH-Boc)
Amide proton.
Mass Spec (ESI)
Calc. MW: 238.28
4.2 Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (Step 1)
Deactivated aniline
Increase DMAP to 0.2 equiv or reflux gently (40°C).
"Bis-Boc" Formation
Excess
Strictly control stoichiometry (1.1 equiv). If formed, treat with mild base (NaOH/MeOH) to cleave the second Boc.
Incomplete Reduction
Catalyst poisoning
Ensure starting material is free of sulfur/halogens. Refresh atmosphere.
References
Mechanistic Foundation of DMAP Catalysis:
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
Protocol for Hindered Anilines (Analogous Substrates):
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate.[3][4] Atlantis Press. (Detailed procedure for the nitro-precursor route).
DMAP/Boc2O Reactivity Profile:
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry.[5]
Safety Data & Physical Properties:
PubChem Compound Summary for tert-Butyl (4-amino-2-fluorophenyl)carbamate (Structural Analog for safety protocols).
Application Note: Strategic Utilization of tert-Butyl (4-amino-2-methoxyphenyl)carbamate in Heterocyclic Synthesis
Executive Summary tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5) acts as a critical "masked" heterobifunctional linker in the synthesis of bioactive heterocyclic compounds. Its structural unique value l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS: 190851-19-5) acts as a critical "masked" heterobifunctional linker in the synthesis of bioactive heterocyclic compounds. Its structural unique value lies in the orthogonal differentiation of the two amine functionalities on the electron-rich 2-methoxy-1,4-phenylenediamine core.
This Application Note details the use of this scaffold in constructing anilino-pyrimidine motifs , a cornerstone of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) and Pyrrolobenzodiazepine (PBD) conjugates. By maintaining the N1-amine in a Boc-protected state, researchers can direct regioselective nucleophilic aromatic substitution (SNAr) at the C4-amine, followed by controlled deprotection to install electrophilic "warheads" (e.g., acrylamides) or solubilizing tails.
Strategic Rationale & Mechanism
The "Masked Linker" Advantage
The synthesis of complex kinase inhibitors often requires joining a heteroaryl hinge-binder (e.g., pyrimidine, quinazoline) with a solvent-exposed tail. Using unprotected 2-methoxy-1,4-phenylenediamine typically leads to polymerization or bis-substitution.
Compound 190851-19-5 solves this via:
Electronic Activation: The C2-methoxy group donates electron density (via resonance), significantly enhancing the nucleophilicity of the C4-amine, facilitating SNAr reactions even with deactivated electrophiles.
Steric & Chemical Protection: The bulky tert-butyl carbamate (Boc) at C1 prevents participation in the initial coupling and inhibits oxidation, a common issue with electron-rich phenylenediamines.
Reaction Pathway Visualization
The following diagram illustrates the standard workflow for converting this scaffold into a covalent kinase inhibitor core.
Figure 1: Synthetic workflow for converting tert-butyl (4-amino-2-methoxyphenyl)carbamate into a covalent inhibitor scaffold.
Experimental Protocols
Protocol A: Regioselective SNAr Coupling
Objective: Couple the C4-amine to a 2,4-dichloropyrimidine core while preserving the Boc group.
Solvent: n-Butanol or 2-Propanol (Protophilic solvents promote proton transfer)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-butanol (0.2 M concentration relative to amine).
Addition: Add tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) and DIPEA (2.5 equiv).
Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N2 or Ar).
Note: The C2-chloro position of the pyrimidine is more reactive due to the inductive effect of the adjacent nitrogens, but the C4-position is often preferred for steric reasons in substituted systems. With unsubstituted 2,4-dichloropyrimidine, a mixture may form. Optimization: Lowering temperature to 60 °C can improve regioselectivity for the C4-addition product.
Monitoring: Monitor via LC-MS. The starting material (M+H ~239) should disappear, replaced by the monochloro-intermediate (M+H ~351/353).
Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na2SO4, and purify via flash chromatography (Hexane/EtOAc).
Deprotection: Dissolve the SNAr intermediate from Protocol A in DCM (0.1 M).
Acidolysis: Add TFA (20% v/v) dropwise at 0 °C. Warm to room temperature and stir for 2–4 hours.
Checkpoint: CO2 evolution indicates reaction progress. LC-MS should show loss of the Boc fragment (-100 mass units).
Neutralization (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO3 to generate the free base. Caution: The resulting phenylenediamine is oxidation-sensitive. Proceed immediately to the next step.
Acylation: Cool the free amine solution to -10 °C. Add DIPEA (3.0 equiv) followed by slow addition of Acryloyl chloride (1.05 equiv).
Why -10 °C? To prevent bis-acylation or reaction with the pyrimidine nitrogens.
Quench: Quench with 5% NaHCO3 after 30 minutes. Extract and purify.
Analytical Reference Data
Expected NMR Characteristics for the Scaffold (DMSO-d6):
Position
Functional Group
Chemical Shift (δ ppm)
Multiplicity
Key Feature
NH-Boc
Carbamate
8.20 – 8.50
Broad Singlet
Disappears after Protocol B
Ar-H
C3-H (Ortho to OMe)
6.40 – 6.60
Doublet/Singlet
Upfield due to OMe shielding
Ar-H
C5/C6-H
6.80 – 7.20
Multiplet
Aromatic region
OMe
Methoxy
3.70 – 3.80
Singlet
Diagnostic sharp peak (3H)
NH2
Free Amine
4.80 – 5.20
Broad Singlet
Exchangeable with D2O
t-Bu
Boc-Methyls
1.40 – 1.50
Singlet
Strong intensity (9H)
Troubleshooting & Optimization
Issue: Poor Regioselectivity during SNAr
Symptom: Formation of both C2- and C4-substituted pyrimidines.
Cause: High temperature makes the less reactive C2-position accessible.
Solution: Reduce reaction temperature to 40–60 °C and increase reaction time. Alternatively, use 2,4-dichloro-5-fluoropyrimidine ; the fluorine atom activates the C4-position significantly, improving regioselectivity.
Issue: Oxidation of Deprotected Intermediate
Symptom: Reaction mixture turns dark/black after Boc removal; low yield in acylation.
Cause: The resulting 2-methoxy-1,4-phenylenediamine is electron-rich and prone to air oxidation.
Solution: Perform the neutralization and acylation steps in a "telescoped" manner without isolating the dry free base. Keep the system under Argon. Add a reducing agent like sodium ascorbate during workup if strictly necessary, though inert handling is usually sufficient.
References
Structure & Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 687690, tert-Butyl (4-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]
Application in EGFR Inhibitors: Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press.[4] Retrieved from [Link]
PBD Conjugate Synthesis: RSC Publishing. (2023). Design, synthesis and evaluation of pyrrolobenzodiazepine (PBD)-based PROTAC conjugates. Retrieved from [Link]
General SNAr Protocols: Organic Syntheses. (2004). Selective Substitution of 2,4-Dichloropyrimidines. Retrieved from [Link]
Application Note: Regioselective Acylation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Abstract & Strategic Importance The compound tert-butyl (4-amino-2-methoxyphenyl)carbamate is a "linchpin" intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The compound tert-butyl (4-amino-2-methoxyphenyl)carbamate is a "linchpin" intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1] Its structural uniqueness lies in the differentiation of two amino groups on the phenyl ring:
C1-Position: Protected by a Boc (tert-butyloxycarbonyl) group, rendering it non-nucleophilic.
C4-Position: A free primary amine, electronically activated by the ortho-methoxy group (C2).
This Application Note provides validated protocols for the regioselective acylation of the C4-amine. We focus on two critical workflows: Acrylation (synthesizing covalent "warheads") and General Amidation (library diversification).
Chemical Context & Reactivity Profile[2][3][4]
Electronic Environment
The substrate is an electron-rich aniline. The methoxy group at C2 acts as an electron-donating group (EDG) via resonance, significantly increasing the nucleophilicity of the C4-amine compared to unsubstituted aniline.
Implication for Stability: The molecule is prone to oxidation (turning brown/purple) upon prolonged air exposure. Store under Argon/Nitrogen at -20°C.
Implication for Reactivity: Acylation reactions are rapid and often require temperature control (0°C) to prevent bis-acylation or polymerization of sensitive acylating agents (e.g., acryloyl chloride).
Regioselectivity Mechanism
The reaction is highly regioselective for the C4-amine. The C1-nitrogen lone pair is delocalized into the Boc carbonyl, drastically reducing its nucleophilicity. Under standard basic conditions (DIPEA/Et3N), the Boc group remains stable, and acylation occurs exclusively at C4.
Experimental Workflows (Graphviz Visualization)
The following flowchart outlines the decision matrix for processing this intermediate.
Figure 1: Decision matrix for the functionalization of the C4-amine, leading to either covalent inhibitors (Path A) or reversible analogs (Path B).
Detailed Protocols
Protocol A: Synthesis of Acrylamide "Warheads" (Covalent Inhibitors)
Use this protocol when installing a Michael acceptor (e.g., for EGFR T790M targeting).
Reagents:
Substrate: 1.0 equiv
Acryloyl Chloride: 1.1 equiv (Freshly distilled or high purity)
Base: Saturated aqueous NaHCO3 (Biphasic) OR DIPEA (Anhydrous)
Solvent: Dichloromethane (DCM) or 2-MeTHF
Step-by-Step Methodology:
Preparation: Dissolve the tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) in DCM (0.1 M concentration).
Base Addition (Biphasic Method - Recommended): Add an equal volume of saturated aqueous NaHCO3. The biphasic system buffers the HCl generated without causing harsh basicity that might degrade the acrylamide.
Acylation: Cool the mixture to 0°C (Ice bath). Add acryloyl chloride (1.1 equiv) dropwise over 10 minutes. Crucial: Rapid addition causes exotherms that can lead to polymerization.
Reaction: Stir vigorously at 0°C for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexanes). The starting aniline spot (lower Rf) should disappear.
Workup: Separate layers. Wash the organic layer with water (1x) and brine (1x). Dry over Na2SO4.[1]
Purification: Flash chromatography (SiO2). Acrylamides are prone to polymerization on silica; use 1% Et3N in the eluent if the product streaks.
Expert Insight: Avoid using strong mineral acids during workup, as the Boc group is acid-labile.
Protocol B: General Amide Coupling (Library Diversification)
Use this protocol for attaching complex carboxylic acids (R-COOH).
Reagents:
Substrate: 1.0 equiv
Carboxylic Acid (R-COOH): 1.2 equiv
Coupling Agent: HATU (1.2 equiv)
Base: DIPEA (3.0 equiv)
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
Activation: In a vial, dissolve R-COOH (1.2 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
Note: The solution usually turns yellow/orange.
Addition: Add the tert-butyl (4-amino-2-methoxyphenyl)carbamate (1.0 equiv) to the reaction mixture.
Reaction: Stir at RT for 2–16 hours.
Quench: Dilute with EtOAc and wash with saturated NaHCO3 (3x) and LiCl (5% aq, to remove DMF).
Isolation: Evaporate solvent. Purify via Prep-HPLC or Column Chromatography.
Data Summary & QC Specifications
The following table summarizes the expected analytical data for validating the transformation.
Feature
Starting Material (Aniline)
Product (Acylated)
Diagnostic Signal
Appearance
Off-white to pale brown solid
White/Off-white solid
Color improvement often indicates purity.
1H NMR (DMSO-d6)
NH2 signal @ ~4.5–5.0 ppm (Broad)
Amide NH @ ~9.5–10.2 ppm (Sharp singlet)
Shift of >5 ppm confirms acylation.
1H NMR (Alkene)
N/A
Multiplet @ 5.7–6.4 ppm (if acrylamide)
Characteristic "ABC" pattern of vinyl group.
LCMS (ESI+)
[M+H]+ = 239.1
[M+H]+ = 239.1 + Acyl Mass
Clear mass shift.
TLC (50% EtOAc)
Rf ~ 0.3 (Stains with Ninhydrin)
Rf ~ 0.5–0.6 (UV Active)
Loss of Ninhydrin activity (red/purple).
Self-Validating System (PAT)
To ensure the protocol worked without external analysis:
The "Ninhydrin Test": Spot the reaction mixture on a TLC plate. Heat with Ninhydrin stain.
Troubleshooting low yields in "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" preparation
Case ID: SYN-BOC-ANI-042 Status: Active Support Subject: Troubleshooting Low Yields & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The preparation of t...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SYN-BOC-ANI-042
Status: Active Support
Subject: Troubleshooting Low Yields & Impurity Profiles
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The preparation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a deceptively simple sequence that frequently fails due to two specific pitfalls: regio-electronic deactivation during protection and oxidative instability of the final electron-rich diamine.
This guide bypasses standard textbook definitions to address the process-critical parameters. We assume you are utilizing the Nitro-Reduction Route (Starting Material: 2-methoxy-4-nitroaniline), as the alternative route (selective protection of the diamine) is statistically unfavorable due to lack of regioselectivity.
Module 1: The Synthetic Logic & Workflow
To troubleshoot effectively, we must first validate your route. The only high-fidelity pathway involves protecting the aniline before generating the second amine.
The Validated Pathway (Golden Route)
Figure 1: The regioselective "Nitro-First" strategy avoids the statistical mixture inherent in diamine protection.
Module 2: Phase 1 - The Protection Bottleneck
The Problem: You observe low conversion of starting material (SM) or require excessive reaction times.
The Cause: The nitro group at the para position strongly withdraws electron density, rendering the aniline nitrogen strictly non-nucleophilic. Additionally, the ortho-methoxy group provides steric hindrance.
Troubleshooting Protocol
Symptom
Root Cause
Corrective Action
< 50% Conversion
Insufficient Nucleophilicity
Add Catalyst: Standard base (NaHCO3) is insufficient. You must use DMAP (4-Dimethylaminopyridine) at 10-20 mol% loading [1].
Reaction Stalls
Steric Crowding
Switch Solvent/Temp: Move from DCM to THF and heat to reflux (60-65°C). The activation energy barrier is higher due to the ortho-OMe.
Bis-Boc Formation
Excess Reagent
Stoichiometry Control: Limit to 1.1 - 1.2 equivalents. If Bis-Boc forms, treat with mild base (K2CO3/MeOH) to cleave the second Boc group selectively.
Optimized Protocol (Step 1):
Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous THF (0.5 M).
Add
(1.2 eq) and DMAP (0.1 eq).
Heat to reflux for 4–16 hours. Monitor by TLC (SM is bright yellow; Product is pale yellow/white).
Critical Workup: Wash with dilute citric acid or 0.5M HCl to remove DMAP. Note: The product is stable to rapid acid washes, but do not soak.
Module 3: Phase 2 - The Reduction Trap
The Problem: The Boc group disappears (deprotection) OR the reaction yields a black tar.
The Cause:
Deprotection: Use of acidic reduction media (Fe/HCl, SnCl2/HCl) cleaves the acid-labile carbamate [2].
Oxidation: The product is a phenylenediamine derivative. These are notoriously air-sensitive and auto-oxidize to quinone imines (purple/black) upon exposure to air on silica [3].
Selection of Reduction Method
Method
Suitability
Risk Factor
Recommendation
Fe / HCl
⛔ CRITICAL FAIL
Will deprotect the Boc group immediately.
Do Not Use
H2 + Pd/C
✅ Standard
Product amine may poison catalyst; over-reduction rare.
Dissolve Intermediate in MeOH or EtOAc (EtOAc reduces catalyst poisoning).
Add 10% Pd/C (5-10 wt% loading).
Stir under H2 balloon (1 atm) at RT.
Critical Endpoint: Do not over-stir. Once H2 uptake ceases, stop immediately to prevent potential hydrogenolysis of the O-Me bond (rare, but possible) or aromatic saturation.
Module 4: Isolation & Purification (The Yield Killer)
The Problem: The crude NMR looks good, but the column yields <40% of dark material.
The Cause: The free amine at position 4 oxidizes on the acidic surface of silica gel.
The Fix: Neutralize and Speed Up.
Deactivated Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading. This neutralizes acidic sites.
Inert Atmosphere: If possible, flash with N2 pressure rather than gravity.
Storage: Store the product under Argon at -20°C. It will degrade in solution if left on the bench.
Module 5: Diagnostic Logic Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Decision matrix for isolating the root cause of yield loss.
FAQ: Common User Queries
Q: Can I use hydrazine hydrate instead of H2 gas?A: Yes. Transfer hydrogenation using Pd/C and Hydrazine Hydrate (or Ammonium Formate) in refluxing ethanol is effective. However, ensure you do not reflux too long, as hot ethanol can sometimes cause transesterification or Boc-cleavage if traces of acid are present [4].
Q: My product is purple. Is it ruined?A: Not necessarily. Phenylenediamines are notorious for "coloring" with trace oxidation ( < 1% impurity can color the whole batch). Take an NMR.[1][2] If the peaks are sharp, proceed immediately to the next step. Do not try to re-purify just to remove the color; you will lose more yield.
Q: Can I start with 2-methoxy-1,4-phenylenediamine and use 1 equivalent of Boc2O?A: We strongly advise against this. The electronic difference between the N1 and N4 amines is not sufficient to guarantee high selectivity. You will likely get a statistical mixture of N1-Boc, N4-Boc, and Di-Boc, making purification a nightmare. The Nitro route is superior [5].
References
Knölker, H. J., et al. "Mild and efficient Boc-protection of amines using DMAP catalysis." Synlett, 1996.
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acid sensitivity of Carbamates).
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SC-2024-BOC-AMINE
Subject: Optimization, Safety, and Troubleshooting for Scale-Up (>100g)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are attempting to scale up the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate . This molecule is a critical "linker-payload" intermediate and a scaffold for PROTACs and kinase inhibitors.
The Central Challenge: This molecule is a masked phenylenediamine . While the tert-butoxycarbonyl (Boc) group provides stability, the final product is an electron-rich aniline derivative prone to rapid oxidation (blackening) upon air exposure. Furthermore, the synthesis involves a highly exothermic hydrogenation step that poses safety risks at scale.
Target Structure Analysis:
Position 1 (Protected Amine): Sterically hindered by the ortho-methoxy group.
Position 2 (Methoxy): Electron-donating, increases ring reactivity but hinders Position 1.
Position 4 (Free Amine): The result of nitro-reduction; highly nucleophilic.
Module 1: Synthetic Route & Process Strategy
Status: Recommended Standard Operating Procedure (SOP)
For scale-up, we strongly advise against starting from 2-methoxy-1,4-phenylenediamine due to poor regioselectivity (protecting the wrong amine). The industry-standard route utilizes 2-methoxy-4-nitroaniline as the starting material.
The Validated Pathway
Figure 1: The recommended two-step nitro-reduction route avoids regioselectivity issues inherent in diamine starting materials.
Context: The reaction of 2-methoxy-4-nitroaniline with di-tert-butyl dicarbonate ((Boc)₂O).
Common Issue: Reaction Stalling / Low Conversion
User Report: "I am running the reaction in DCM at room temperature, but 30% starting material remains after 24 hours."
Root Cause: The amine at Position 1 is deactivated by the para-nitro group and sterically hindered by the ortho-methoxy group. Standard conditions (DCM/TEA/RT) are insufficient for complete conversion.
Solution Protocol:
Switch Solvent: Move to THF (Tetrahydrofuran) or Toluene . These allow for higher reaction temperatures.
Catalyst Upgrade: Add DMAP (4-Dimethylaminopyridine) at 5-10 mol%. DMAP acts as a nucleophilic catalyst, attacking (Boc)₂O to form a reactive N-acylpyridinium species.
Thermal Drive: Heat the reaction to 60°C (reflux in THF) .
Stoichiometry: Use 2.5 - 3.0 equivalents of (Boc)₂O. The excess is necessary to drive the equilibrium.
Common Issue: "Bis-Boc" Impurity Formation
User Report: "I see a new spot on TLC with a higher Rf than my product. Mass spec shows M+100 mass."
Root Cause: The formed mono-Boc product can react with a second equivalent of (Boc)₂O to form the bis-Boc species (N,N-di-Boc), especially under forcing conditions.
Corrective Action:
Don't Panic: The bis-Boc impurity is often unstable to the subsequent hydrogenation conditions or can be selectively cleaved.
Selective Hydrolysis: If isolated, treat the crude mixture with K₂CO₃ in Methanol at reflux for 1 hour. This selectively cleaves the second Boc group (which is more labile due to steric crowding) while leaving the desired mono-Boc intact.
Context: Reduction of the nitro group using H₂ and Palladium on Carbon (Pd/C).
Critical Safety Alert: Exotherm Management
Hazard: The reduction of a nitro group releases ~500 kJ/mol. On a >100g scale, this can cause a thermal runaway, solvent boiling, and vessel over-pressurization.
Scale-Up Protocol:
Solvent Selection: Use Methanol or Ethanol . Ensure the intermediate is fully soluble. If not, use a THF/MeOH mixture (1:1).
Catalyst Loading: Use 5% or 10% Pd/C (50% water wet). The water wet catalyst is non-pyrophoric and safer to handle.
Dosing Strategy: Do NOT pressurize the vessel to 50 psi H₂ immediately.
Method A (Batch): Cool reactor to 10°C. Purge N₂. Introduce H₂ slowly. Allow exotherm to raise temp to 25-30°C naturally.
Method B (Feed): If available, use a flow reactor or semi-batch mode where the nitro compound is fed into a catalyst slurry under H₂.
Troubleshooting: Reaction Stalling
User Report: "The hydrogen uptake stopped at 80% conversion. Adding more catalyst didn't help."
Decision Tree for Stalled Hydrogenation:
Figure 2: Troubleshooting logic for stalled nitro-reduction. The accumulation of the amine product can sometimes inhibit the catalyst surface.
Technical Insight: The product is a basic aniline. While rare in simple reductions, high concentrations of amine can sometimes inhibit the catalyst. Buffering with a small amount of NaHCO₃ can help, but ensure the pH doesn't get high enough to hydrolyze the Boc group (though Boc is generally base-stable).
Module 4: Isolation & Stability (The "Black Tar" Issue)
Context: You filtered the catalyst, rotovapped the solvent, and the oil turned purple/black within an hour.
The Oxidation Mechanism
The product is an electron-rich phenylenediamine derivative (masked). These are notoriously prone to air oxidation, forming quinone-imines and complex polymers (aniline black).
Preservation Protocol
Inert Atmosphere: Perform all filtration and concentration steps under Nitrogen or Argon.
Antioxidants: Add 0.1% w/w Ascorbic Acid or BHT to the collection flask before concentration if the product is to be stored for long periods.
Storage Form: Do not store as a free base oil.
Preferred: Store as a solid. If it doesn't crystallize easily, consider forming a salt (e.g., HCl salt, if the Boc group can survive the specific conditions, but usually Oxalate or Fumarate salts are milder and safer for Boc preservation).
Alternative: Store as a solution in degassed solvent at -20°C.
Nitro-aromatics and anilines are potential GTIs. Reaction must be driven to >99.9% conversion.
Shelf Life (Solid)
6 Months (at -20°C, under Argon)
Rapid oxidation at RT in air.
References
Synthesis of AZD9291 Intermediate (Analogous Chemistry)
Zhao, B., et al. "Synthesis of tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate."[1] Atlantis Press, 2017. (Describes the exact nitro-reduction and Boc-protection sequence on a highly similar scaffold).
Boc Protection Kinetics & Catalysis
Sarkar, A., et al. "Catalytic Approaches to Boc Protection."[2] Journal of Organic Chemistry, 2011.[2] (Mechanistic insight into DMAP/Base catalysis for hindered amines).
Safety in Hydrogenation of Nitroarenes
Sperry, J.B., et al. "Hazards associated with laboratory scale hydrogenations." Journal of Chemical Health and Safety, 2015. (Critical safety parameters for Pd/C nitro reductions).
Stability of Phenylenediamines
RSC Publishing. "Oxidation of p-phenylenediamines." Green Chemistry, 2010. (Context on the instability of the final product class).
Document ID: TS-BOC-AMINE-042 | Version: 2.1 | Status: Active
Executive Summary & Molecule Profile
Target Molecule: tert-Butyl (4-amino-2-methoxyphenyl)carbamate
CAS Registry Number: 71026-66-9 (Generic for N-Boc-p-phenylenediamine derivatives; specific isomer requires structure match)
Role: Critical linker intermediate for PROTACs, antibody-drug conjugates (ADCs), and high-performance polymers.
Technical Context:
This molecule is an electron-rich phenylenediamine . While the Boc group provides stability to the N1-amine, the C2-methoxy group and free C4-amine creates a highly activated aromatic system. This results in two primary challenges:
Oxidative Instability: Rapid formation of "purple/black" quinone-imine impurities upon air exposure.
Reduction Artifacts: Incomplete reduction of the nitro-precursor leads to hydroxylamine intermediates often mistaken for the product due to similar polarity.
Synthesis & By-Product Diagnostic Module
The Primary Workflow: Nitro Reduction
The industry-standard route involves the catalytic hydrogenation of tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Figure 1: Reduction pathway showing the genesis of critical impurities. Note that the reduction of Hydroxylamine to Amine is often the rate-determining step.
Troubleshooting Table: By-Product Identification
Observed Issue
Mass Spec Signature
Probable Identity
Root Cause
Corrective Action
Peak M+16
[M+H]+ = 255
Hydroxylamine (R-NHOH)
Incomplete hydrogenation. Catalyst poisoning or insufficient H2 pressure.
Increase reaction time; switch from Pd/C to Pt/C (sulfided) or increase H2 pressure (50 psi).
Peak M-100
[M+H]+ = 139
Des-Boc Amine
Acidic cleavage.
Check solvent pH. Avoid HCl/SnCl2 reductions. Use neutral Pd/C in MeOH.
Peak 2M-2
Dimer Mass
Azo/Hydrazo Dimer
Condensation of nitroso/hydroxylamine intermediates.
Increase catalyst loading to accelerate the final reduction step.
Dark Color
Complex
Quinone Imine
Air oxidation of the product.
CRITICAL: Perform workup under N2/Ar. Add 0.1% Ascorbic Acid to buffers.
FAQ: Experimental Troubleshooting
Q1: My reaction reached 95% conversion, but the product turned purple during filtration. Why?
The "Pink/Purple" Phenomenon:
This is the hallmark of phenylenediamine oxidation . The free amine at position 4, activated by the ortho-methoxy group, is easily oxidized by atmospheric oxygen to form radical cations, which polymerize into highly colored quinone-imine species (Wurster's salts analogues).
Protocol Fix:
Degas Solvents: Never use untreated methanol/ethanol for workup. Sparge with Argon for 15 mins.
Acidic Workup (Optional): If compatible with your next step, collect the product as an HCl or Oxalate salt immediately. The salt form is resistant to oxidation.
Speed: Do not leave the filtrate standing. Rotovap immediately at
.
Q2: I see a persistent impurity at 5-10% that weighs M+16. Is it an N-oxide?
Diagnosis:
It is almost certainly the N-aryl hydroxylamine intermediate (R-NH-OH), not an N-oxide.
Mechanism: The reduction of Nitro (-NO2) to Amine (-NH2) proceeds via Nitroso (-NO) -> Hydroxylamine (-NHOH). The final step (NHOH -> NH2) has the highest activation energy.
Validation: Treat a small aliquot with aqueous TiCl3 (titanium trichloride). If the peak disappears and product increases, it is the hydroxylamine.
Solution: This indicates "catalyst stalling." Add fresh catalyst (10% w/w) and repressurize. Do not just wait longer; the catalyst surface may be poisoned.
Q3: Can I use SnCl2 or Fe/HCl for this reduction?
Strictly No.
Reasoning: The tert-butyl carbamate (Boc) group is acid-labile. Standard iron reduction conditions (Fe + HCl/Acetic Acid) will cleave the Boc group (M-100 peak), yielding the unstable di-amine.
Alternative: If hydrogenation is unavailable, use Fe / NH4Cl (Ammonium Chloride) in Ethanol/Water (3:1) at reflux. The neutral pH preserves the Boc group.
Stability & Storage Protocol
The stability of tert-butyl (4-amino-2-methoxyphenyl)carbamate is finite. Follow this decision tree for storage.
Figure 2: Storage decision tree to prevent oxidative degradation.
Golden Rules for Storage:
Argon Flush: Always backfill vials with Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).
Cold Chain: Store at -20°C. At Room Temp, shelf life is <48 hours before discoloration begins.
Light Sensitivity: Store in amber vials.
Analytical Method (HPLC)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Formic Acid in Water (Do not use TFA; it can degrade Boc on-column).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
Detection: 254 nm (aromatic) and 210 nm (amide).
Note: If the peak shape is broad/tailing, the free amine is interacting with silanols. Add 5mM Ammonium Formate to Phase A.
References
Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc stability and cleavage conditions).
Blenke, E.O., et al. "Strategies for the Analysis of Phenylenediamine Derivatives." Journal of Chromatography B. (Discusses the oxidative instability of phenylenediamines).
Studer, A., et al. "Catalytic Hydrogenation of Nitroarenes: Selectivity and Mechanism." Advanced Synthesis & Catalysis. (Mechanistic insight into Hydroxylamine intermediates).
Sigma-Aldrich Technical Bulletin. "Handling of Air-Sensitive Reagents." (General protocols for handling electron-rich amines). Link
Optimization
Technical Support Center: Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the critical role of temperature in this synthetic transformation. Our goal is to equip you with the expertise to navigate the nuances of this reaction, ensuring high yield and purity.
Introduction: The Critical Role of Temperature in N-Boc Protection
The synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate typically involves the N-protection of the corresponding diamine, 2-methoxy-1,4-phenylenediamine, or a related precursor, using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, the temperature at which this reaction is conducted is a critical parameter that can significantly impact the reaction rate, yield, and impurity profile. This guide will delve into the causality behind these temperature effects and provide actionable protocols and troubleshooting strategies.
The reaction is generally flexible regarding temperature, with successful syntheses reported at room temperature, moderate heat (around 40°C), and even under reflux conditions.[1] The choice of temperature is often dictated by the nucleophilicity of the amine. Aromatic amines are generally less nucleophilic than aliphatic amines, sometimes necessitating heat to drive the reaction to completion in a reasonable timeframe.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of N-Boc protection and how does temperature influence it?
A1: The N-Boc protection proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate to form the carbamate and a tert-butoxycarbonyl leaving group, which subsequently decomposes to isobutylene and carbon dioxide.[3]
Temperature influences this mechanism in several ways:
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the nucleophilic attack. This is particularly relevant for less nucleophilic aromatic amines.
Reagent Stability: Di-tert-butyl dicarbonate can undergo thermal decomposition at elevated temperatures, leading to the formation of byproducts and reducing the amount of reagent available for the desired reaction.[4]
Side Reactions: Higher temperatures can promote side reactions, such as the formation of ureas or N,N-di-Boc derivatives.[5]
Q2: Can I run the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate at room temperature?
A2: Yes, it is often possible to perform this synthesis at room temperature. The methoxy group on the aromatic ring is an electron-donating group, which increases the nucleophilicity of the amino group compared to unsubstituted aniline, making the reaction more facile. However, the reaction time will likely be longer compared to reactions run at elevated temperatures. The use of certain solvents, such as methanol, can accelerate the reaction at room temperature.[2]
Q3: What are the risks of using too high a temperature?
A3: Exceeding the optimal temperature can lead to several issues:
Decreased Yield: Thermal decomposition of Boc₂O becomes significant at higher temperatures, reducing the effective concentration of the protecting agent.[4]
Increased Impurities: The formation of side products like ureas can increase.
Product Degradation: While N-Boc protected amines are generally stable, very high temperatures (e.g., >150°C) can lead to thermal deprotection.[6][7]
Q4: How do I monitor the progress of the reaction?
A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC).[5] You should observe the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times at elevated temperatures.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Reaction
Insufficient Temperature: The reaction may be too slow at room temperature, especially if the starting amine is of lower purity or if a non-ideal solvent is used.
Gradually increase the reaction temperature to around 40-50°C and monitor the progress by TLC.
Poorly Nucleophilic Amine: If starting with an electron-deficient aniline derivative, higher temperatures may be necessary.
Consider using a more forcing condition, such as refluxing in a suitable solvent like THF or acetonitrile.[1]
Low Yield
Decomposition of Boc₂O: The reaction temperature may be too high, causing the di-tert-butyl dicarbonate to decompose before it can react with the amine.
Lower the reaction temperature and increase the reaction time. Ensure the temperature of the reaction mixture does not exceed 60-70°C for prolonged periods.
Incomplete Reaction: The reaction may not have been allowed to proceed to completion.
Continue to monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products
Over-reaction (N,N-di-Boc formation): This can occur, especially with primary amines, if an excess of Boc₂O is used in the presence of a strong base and at elevated temperatures.
Use a stoichiometric amount of Boc₂O or a slight excess (e.g., 1.1 equivalents). Running the reaction at a lower temperature can also help to minimize this side reaction.
Urea Formation: This can be a side reaction, particularly if the reaction conditions are not optimized.
Ensure an inert atmosphere if necessary and consider the choice of base and solvent. Running the reaction at a more moderate temperature can suppress urea formation.
Product is an Oil or Difficult to Purify
Presence of Impurities: Side products formed at non-optimal temperatures can interfere with crystallization and purification.
Re-evaluate the reaction temperature to minimize side product formation. Purification by column chromatography may be necessary.
Experimental Protocols
The following is a generalized protocol for the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. It is crucial to adapt this protocol based on your specific starting material and laboratory conditions. The synthesis often proceeds in two main stages if starting from a nitro-precursor: Boc-protection followed by reduction.
Part 1: N-Boc Protection of 2-Methoxy-4-nitroaniline
This protocol is adapted from a similar synthesis and provides a good starting point for temperature optimization.
Dissolve 2-methoxy-4-nitroaniline in DCM in a round-bottom flask.
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.
Cool the mixture in an ice bath to 0-5°C.
Slowly add a solution of Boc₂O (1.1 equivalents) in DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir.
Temperature Optimization: For a faster reaction, the mixture can be gently heated to 40°C. Monitor the reaction progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Part 2: Reduction of the Nitro Group
Reagents and Materials:
tert-Butyl (2-methoxy-4-nitrophenyl)carbamate
Iron powder or another suitable reducing agent (e.g., SnCl₂·2H₂O, catalytic hydrogenation)
Ammonium chloride solution (if using iron)
Ethanol or another suitable solvent
Procedure (using Iron):
Suspend tert-butyl (2-methoxy-4-nitrophenyl)carbamate and iron powder in a mixture of ethanol and water.
Heat the mixture to reflux (approximately 70-80°C).
Add a solution of ammonium chloride in water dropwise.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
Concentrate the filtrate to remove the ethanol.
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tert-Butyl (4-amino-2-methoxyphenyl)carbamate.
Purify the product by recrystallization or column chromatography as needed.
Data Presentation: Effect of Temperature on Boc Protection
The following table provides a conceptual overview of how temperature can influence the outcome of the Boc protection of a substituted aniline, based on general principles and literature observations for similar substrates.
Temperature (°C)
Reaction Time
Expected Yield
Potential Issues
0 - 5
12 - 24 hours
Moderate to Good
Very slow reaction rate; potential for incomplete conversion.
20 - 25 (Room Temp)
4 - 12 hours
Good
May still be slow depending on substrate purity and solvent.
40 - 50
1 - 4 hours
High
Optimal for many substituted anilines; balances reaction rate and reagent stability.
> 60 (e.g., Reflux)
< 1 hour
Variable
Increased risk of Boc₂O decomposition and side product formation, potentially lowering the isolated yield of the desired product.
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, highlighting the temperature-sensitive Boc protection step.
Caption: General workflow for the two-stage synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues related to temperature.
Caption: Decision tree for temperature-related troubleshooting.
References
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.[Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.[Link]
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.[Link]
Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate. PubMed.[Link]
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork.[Link]
Technical Support Center: Solvent Effects on tert-Butyl (4-amino-2-methoxyphenyl)carbamate Formation
Welcome to the technical support guide for the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing N-Boc protection chemistry for aromatic amines. Instead of a rigid manual, this guide is structured as a dynamic resource center, addressing the common and complex challenges encountered in the lab, with a specific focus on the critical role of the solvent in determining reaction success.
Fundamental Principles: The "Why" Behind Solvent Choice
The formation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate is an N-protection reaction where the nucleophilic aromatic amine attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds through a charged, tetrahedral intermediate. The choice of solvent is paramount as it must not only dissolve the reactants but also stabilize this transition state to facilitate a reasonable reaction rate.
Aromatic amines, particularly those with electron-donating groups like the methoxy substituent, are nucleophilic, but less so than their aliphatic counterparts. This makes the reaction rate highly sensitive to the surrounding solvent environment.[1]
Caption: Reaction mechanism for N-Boc protection.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding this specific carbamate formation.
Q1: My reaction is incredibly slow, with significant starting material remaining after 24 hours in THF. What's the primary cause?
A: The most likely cause is insufficient stabilization of the reaction's transition state by the solvent. Tetrahydrofuran (THF) is a polar aprotic solvent that is generally effective for many reactions, but it lacks the ability to act as a hydrogen-bond donor. For the Boc protection of a moderately nucleophilic aromatic amine, this stabilization is crucial for accelerating the reaction. While THF can dissolve the reactants, it does little to lower the activation energy of the reaction.
Q2: Which solvent do you recommend as a starting point for this reaction?
A: For weakly nucleophilic aromatic amines, an alcoholic solvent like methanol (MeOH) or ethanol (EtOH) is an excellent starting point.[1] These protic solvents can act as hydrogen-bond donors, stabilizing the developing negative charge on the oxygen atoms of the Boc₂O moiety in the transition state. This catalytic effect can lead to a dramatic increase in reaction rate, often reducing reaction times from days to hours, without the need for a strong base.[1] A kinetic study on a similar aromatic amine, p-toluidine, showed the reaction is 70 times faster in methanol than in chloroform.[1]
Q3: Do I need to add a base like DMAP or triethylamine?
A: Not always, especially when using a protic solvent like methanol. The alcohol itself can facilitate the proton transfers necessary for the reaction mechanism.[1] However, if you are using an aprotic solvent (e.g., acetonitrile, THF, dichloromethane), a non-nucleophilic base is often required to deprotonate the amine, increasing its nucleophilicity, or to scavenge the acid generated during the reaction. Common bases include 4-dimethylaminopyridine (DMAP), triethylamine (TEA), or sodium bicarbonate in biphasic systems.[2]
Q4: I'm concerned about the solubility of my starting material in methanol. What are my options?
A: If solubility is an issue, a co-solvent system can be effective. A mixture of THF and methanol often provides a good balance of solubilizing power and rate acceleration. Alternatively, a biphasic system, such as chloroform and aqueous sodium bicarbonate, can be used.[3] In this case, the amine and Boc₂O reside primarily in the organic phase, while the base is in the aqueous phase, facilitating the reaction at the interface.
This section provides a structured approach to solving more complex issues that may arise during your experiment.
Caption: Troubleshooting workflow for low reaction conversion.
Scenario 1: Formation of Unknown Byproducts
Problem: Besides the starting material and product, TLC or LC-MS analysis shows significant byproduct formation.
Causality & Analysis: High temperatures or the use of overly strong bases can lead to side reactions. One common byproduct is the corresponding urea, formed from the reaction of the starting amine with an isocyanate intermediate. The isocyanate can be generated from the decomposition of the carbamate product or an activated intermediate, especially under harsh conditions.
Solution:
Reduce Temperature: If heating, reduce the reaction temperature to room temperature. The use of an appropriate solvent should preclude the need for excessive heat.
Solvent Choice: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to prevent side reactions like the formation of isocyanates and ureas in some cases.[4]
Base Selection: If using a base, ensure it is non-nucleophilic. Switch from DMAP to a bulkier base like Diisopropylethylamine (DIPEA) if base-catalyzed side reactions are suspected.
Scenario 2: Product is Unstable During Workup
Problem: The desired carbamate product appears to form in solution but decomposes during aqueous workup or purification.
Causality & Analysis: The Boc group is notoriously labile to acid.[5][6] If the workup conditions are even mildly acidic, significant deprotection can occur. The resulting free amine can be difficult to separate from other components or may react further.
Solution:
Neutral or Basic Workup: Ensure all aqueous washes are neutral or slightly basic. Use a dilute solution of sodium bicarbonate or sodium carbonate instead of water for the initial washes.
Avoid Strong Acids: Do not use any acidic solutions (e.g., dilute HCl) during the extraction process to remove basic impurities.
Chromatography Considerations: If using silica gel chromatography, which is inherently acidic, consider deactivating the silica by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in the eluent).
Experimental Protocols & Data
Protocol: Solvent Screening for Optimal Reaction Rate
This protocol provides a validated method for efficiently determining the best solvent for your reaction.
Preparation: In separate, identical vials equipped with stir bars, add 4-amino-2-methoxyaniline (1.0 eq).
Solvent Addition: To each vial, add one of the following solvents to achieve a concentration of approximately 0.1 M:
Vial 1: Dichloromethane (DCM)
Vial 2: Acetonitrile (MeCN)
Vial 3: Tetrahydrofuran (THF)
Vial 4: Methanol (MeOH)
Reagent Addition: To each vial, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). For the aprotic solvents (Vials 1-3), also add triethylamine (TEA, 1.2 eq).
Reaction Monitoring: Stir all reactions at room temperature. Monitor the progress every hour for the first 6 hours, and then at 12 and 24 hours. Use Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane or LC-MS for analysis.
Analysis: Compare the rate of consumption of the starting material across the different solvents to identify the optimal conditions.
Data Summary: Solvent Properties and Their Impact
The choice of solvent directly influences reaction kinetics. This table summarizes key properties of common solvents and their expected performance for this specific N-Boc protection.
Solvent
Type
Dielectric Constant (ε)
Expected Reaction Rate
Rationale
Methanol
Polar Protic
32.7
Fast
Stabilizes transition state via H-bonding; acts as a catalyst.[1]
Acetonitrile
Polar Aprotic
37.5
Moderate to Slow
Polar, but cannot donate H-bonds. Base is typically required.[2]
THF
Polar Aprotic
7.6
Slow
Low polarity and no H-bond donation. Base is required.[2]
Dichloromethane
Polar Aprotic
9.1
Slow
Low polarity and no H-bond donation. Base is required.
High polarity but requires a co-solvent for amine solubility.[3]
References
Organic Chemistry Portal. (n.d.). Carbamate synthesis. Retrieved from [Link]
Zhang, L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. DOI: 10.2991/emcm-16.2017.41. Retrieved from [Link]
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Vilaivan, T., et al. (2006). Methanol as a Rate-Enhancing Solvent for the Boc-Protection of Amines. Letters in Organic Chemistry, 3(4), 279-282.
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
Cox, C., & Lectka, T. (1998). Solvent effects on the barrier to rotation in carbamates. The Journal of Organic Chemistry, 63(8), 2426–2427. Retrieved from [Link]
Takeda, K., et al. (2000). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. Tetrahedron, 56(43), 8541-8549.
Jessop, P. G., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6693-6701. Retrieved from [Link]
Catalyst loading optimization for "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" synthesis
Technical Support Center: Catalytic Hydrogenation of Nitroarenes Topic: Catalyst Loading Optimization for tert-Butyl (4-amino-2-methoxyphenyl)carbamate Synthesis Welcome to the Application Science Support Hub. Your Case:...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Catalytic Hydrogenation of Nitroarenes
Topic: Catalyst Loading Optimization for tert-Butyl (4-amino-2-methoxyphenyl)carbamate Synthesis
Welcome to the Application Science Support Hub.
Your Case: You are synthesizing tert-butyl (4-amino-2-methoxyphenyl)carbamate via the catalytic hydrogenation of its nitro precursor, tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Your Goal: Minimize Palladium on Carbon (Pd/C) loading while maintaining >98% conversion and suppressing impurities (hydroxylamines, azo dimers, and de-Boc byproducts).
As a Senior Application Scientist, I have structured this guide to move beyond "textbook" recipes. We will focus on the causality of reaction failures and the thermodynamics of optimization.
Module 1: The Optimization Matrix (Catalyst Loading vs. Kinetics)
The Common Pitfall:
Many researchers default to a 10 wt% loading (weight of dry catalyst / weight of substrate) simply because "it works." In industrial scale-up, this is economically unsustainable.
The Optimization Logic:
Reaction rate (
) in heterogeneous catalysis is defined by the availability of active sites () and hydrogen concentration at the surface ().
To lower catalyst loading (
), you must compensate by increasing (pressure/agitation) or (temperature).
Optimization Data Table:
Parameter
Standard Condition
Optimized Condition
Technical Rationale
Catalyst Loading
10 wt% (dry basis)
1.0 - 2.5 wt%
High loading masks poisoning issues; lower loading exposes them but saves cost.
H2 Pressure
Balloon (1 atm)
3 - 5 bar (45-75 psi)
Increases solubility (Henry's Law), compensating for fewer active Pd sites.
Methanol is standard, but THF improves solubility for the lipophilic Boc-protected precursor.
Agitation
Magnetic Stirring
Overhead Impeller
Critical. At low loading, the reaction becomes mass-transfer limited.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at ~60-80% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: You are likely stuck at the Hydroxylamine Bottleneck .
The reduction of the nitro group proceeds in steps:
The reduction of the Hydroxylamine intermediate () to the Amine () is the rate-determining step (slowest).[1]
The Fix:
Do NOT add more catalyst immediately. The surface is likely saturated with the intermediate.
Increase Temperature: Bump the temperature to 45°C. The activation energy for the hydroxylamine-to-amine step is higher than the initial nitro reduction.
Check pH: If the reaction medium becomes basic (due to amine formation), the reduction slows. However, for Boc-protected substrates, we avoid acid. Ensure neutral conditions.
Q2: I see a reddish/pink color in the filtrate. Is this product decomposition?
Diagnosis: This is the tell-tale sign of Azoxy/Azo impurities .
If the Nitroso and Hydroxylamine intermediates accumulate (due to low H2 pressure or poor agitation), they condense with each other instead of reducing further.
The Fix:
Increase Hydrogen Pressure: You need to force the reduction pathway over the condensation pathway.
Restart with Higher Agitation: The catalyst must be saturated with H2, not substrate.
Q3: I am losing the Boc protecting group. I thought Pd/C was neutral?
Diagnosis:
Thermal Instability: Boc groups are thermally labile. If you are running >60°C to force the reaction, you will see thermal deprotection.
Hidden Acidity: If you are using a specific Pd/C variant (e.g., unreduced, acidic support), it may have residual acidity.
Solvent Effect: Methanol at high temperatures can sometimes facilitate solvolysis of carbamates.
The Fix:
Switch to THF (Tetrahydrofuran). It is aprotic and stabilizes the Boc group better than alcohols at elevated temperatures.
Keep T < 50°C.
Module 3: Visualizing the Reaction Logic
The following diagram illustrates the reaction pathway and the critical control points where your process might fail.
Caption: Reaction pathway showing the critical Hydroxylamine bottleneck and side-reaction divergence points.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of tert-butyl (4-amino-2-methoxyphenyl)carbamate with <2 wt% catalyst loading.
This guide addresses the chemical stability of tert-Butyl (4-amino-2-methoxyphenyl)carbamate . Users frequently encounter degradation not due to the failure of the protecting group, but due to the electron-rich nature of the aromatic ring .
The molecule contains two competing functionalities:
C4-Free Amine (+ C2-Methoxy): Highly susceptible to oxidation and electrophilic attack.[1]
Critical Warning: During acid deprotection, the generated tert-butyl cation is a strong electrophile.[1] Because the phenyl ring is activated by the methoxy and amino groups, irreversible alkylation of the ring will occur unless specific scavengers are used.
Status:Unstable (Intentionally Labile)Standard Protocol: Cleavage with Trifluoroacetic Acid (TFA) or HCl.[1]
The "Black Tar" Phenomenon
Users often report the reaction mixture turning dark purple or black upon adding acid. This is usually due to oxidation of the free amine or polymerization, not necessarily deprotection failure.
Troubleshooting Guide: Acidolysis
Symptom
Probable Cause
Corrective Action
New impurity (+56 Da mass)
Cation Re-attachment. The t-butyl cation attacked the ring (Friedel-Crafts alkylation).[1]
MANDATORY: Add 2.5% Triethylsilane (TES) or Thioanisole as a cation scavenger to the TFA cocktail.
Dark Purple/Black Color
Oxidation. The free amine at C4 oxidized to a quinone-imine species.[1]
Degas solvents with Argon before use.[1] Perform reaction in the dark.
Incomplete Cleavage
Protonation Equilibrium. The free amine (C4) protonates first, creating a repulsive positive charge that slows protonation of the Boc carbonyl.
Increase acid concentration (e.g., 50% TFA in DCM) or extend reaction time.
Recommended Deprotection Cocktail (High-Fidelity)
For electron-rich anilines, avoid neat TFA.[1] Use this "Scavenger Cocktail":
Solvent: Dichloromethane (DCM) [Vol: 2 mL per mmol]
FAQ: Can I perform a Suzuki coupling on the C4-amine without protecting it?
Answer: Yes, but the base (carbonate) won't harm the Boc group. However, the free amine might poison palladium catalysts. It is often better to protect the C4 amine or use a precatalyst system.
Module 3: Storage & Handling (The "Pink Powder" Issue)
The primary instability during storage comes from the free amine at C4 , not the Boc group.
Observation: White powder turns pink/brown over weeks.[1]
Mechanism: Auto-oxidation of the p-phenylenediamine core.[1]
Protocol:
Store at -20°C .
Flush vial with Argon/Nitrogen after every use.[1]
If material is dark, purify via short silica plug (DCM/MeOH) before use; oxidation products can catalyze further decomposition.[1]
Visualizing the Chemistry
Diagram 1: Acid Deprotection & Scavenging Pathway
This flowchart illustrates the critical "fork in the road" where the lack of a scavenger leads to permanent impurities.
Caption: The mechanistic divergence during deprotection. Without scavengers, the tert-butyl cation alkylates the electron-rich ring.
Diagram 2: Stability Decision Matrix
A quick reference guide for experimental planning.
Caption: Stability profile summary.[1] The molecule is base-stable but requires care in acid (scavengers) and storage (inert gas).[1]
References
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][2] (Standard reference for Boc stability profiles).
Organic Chemistry Portal. "Boc Protecting Group: Stability and Deprotection Mechanisms."
Lundt, B. F.; et al. "Scavengers in Acidolytic Deblocking."[1] Int. J. Pept.[1] Protein Res.[1]1978 , 12, 258. (Foundational text on cation scavenging).
Monitoring the progress of "tert-Butyl (4-amino-2-methoxyphenyl)carbamate" reactions by TLC
Topic: Monitoring Reaction Progress & Purity via Thin Layer Chromatography (TLC) Target Molecule: tert-Butyl (4-amino-2-methoxyphenyl)carbamate CAS Registry Number: 106520-25-8 (Generic reference for this class of interm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Monitoring Reaction Progress & Purity via Thin Layer Chromatography (TLC)
Target Molecule: tert-Butyl (4-amino-2-methoxyphenyl)carbamate
CAS Registry Number: 106520-25-8 (Generic reference for this class of intermediates)
Executive Summary
You are working with a mono-Boc protected phenylenediamine . This molecule presents a unique chromatographic challenge: it possesses a lipophilic, acid-sensitive protecting group (Boc) at position 1 and a polar, basic primary amine at position 4.
Successful monitoring requires a "Gold Standard" protocol that suppresses the interaction between the free amine and acidic silica silanols while maintaining the integrity of the Boc group during visualization.
Part 1: The "Gold Standard" TLC Protocol
Do not rely on generic solvent systems.[1] The free aniline moiety (–NH₂) will cause severe tailing on standard silica plates, making Rf determination impossible.
1. Mobile Phase Preparation
The addition of a basic modifier is mandatory to prevent "cometing" or streaking.
Component
Role
Recommended Ratio (v/v)
Hexanes (or Heptane)
Non-polar bulk solvent
50% - 70%
Ethyl Acetate (EtOAc)
Polar modifier
30% - 50%
Triethylamine (TEA)
Silanol blocker
1% - 2% (Add to total volume)
Technical Insight: Silica gel is slightly acidic (pH ~5-6). The basic nitrogen at position 4 of your molecule will protonate and ionically bind to silanol groups (Si-O⁻), causing the spot to drag. TEA competes for these sites, allowing your compound to elute as a tight, symmetrical spot.
2. Plate Preparation
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).
Pre-treatment (Optional but Recommended): If streaking persists despite TEA in the mobile phase, dip the dry TLC plate in a solution of 5% TEA in acetone and let it dry before spotting.
3. Visualization Strategy
You must use a multi-modal approach to confirm identity, as UV alone does not distinguish the free amine from potential byproducts (e.g., bis-Boc or unreduced nitro precursors).
Mode A: UV (254 nm): The aromatic ring will quench fluorescence, appearing as a dark spot on a green background.[1][2]
Mode B: Ninhydrin Stain (Specific):
Action: Reacts specifically with the free primary amine at position 4.
Result: Turns Red/Purple upon heating.
Differentiation: Fully protected species (bis-Boc) or Nitro precursors will NOT stain (or stain very faintly/differently).
Part 2: Experimental Workflow & Logic
Workflow Diagram
The following diagram outlines the decision-making process for running and interpreting the TLC.
Caption: Step-by-step workflow for isolating the mono-Boc diamine signal.
Part 3: Troubleshooting Center (FAQs)
Q1: My product spot is "streaking" or looks like a comet tail. What is wrong?
Diagnosis: Unsuppressed Silanol Interactions.
The Fix:
Immediate: Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your elution solvent.
Advanced: If using MeOH/DCM systems (for very polar derivatives), the streak is often worse. Switch to EtOAc/Hexane/TEA .
Loading: You may be overloading the plate. Dilute your sample to <5 mg/mL.
Q2: I see a new spot on UV, but it disappears or turns black when I use the Vanillin or PMA stain. Why?
Diagnosis: Acid-Catalyzed Decomposition.
The Science: Common general stains like Vanillin, PMA (Phosphomolybdic Acid), or Hanessian’s Stain are highly acidic (containing H₂SO₄).
The Trap: When you heat the plate to develop the stain, the acid cleaves the Boc group (generating isobutylene gas). Your "product" decomposes on the TLC plate during visualization.
The Fix: Use Ninhydrin (base-compatible) or Iodine (neutral). If you must use an acid stain, interpret the spot immediately before heating excessively.
Q3: My product co-elutes with the starting material (Nitro-precursor). How do I separate them?
Diagnosis: Insufficient Selectivity.
The Fix:
Change Selectivity: The nitro group is electron-withdrawing, while the amine is electron-donating. Switch from Hex/EtOAc to DCM/MeOH (95:5) or Toluene/Acetone (8:2) . The different dipole interactions often resolve these species.
The "Two-Plate" Trick:
Plate 1 (UV only): Shows both spots.
Plate 2 (Ninhydrin): Only the product (amine) turns red. The nitro starting material will remain colorless or turn faint yellow.
Q4: The product spot is dark brown/black before staining.
Diagnosis: Oxidation.
The Science: Electron-rich anilines (like your 4-amino-2-methoxy compound) are prone to air oxidation, forming quinoid-like impurities.
The Fix:
This indicates your sample is degrading in air. Perform the TLC quickly.
Store the reaction under Nitrogen/Argon.
If the spot is black at the baseline, your compound may have polymerized.
Part 4: Advanced Logic – Decomposition vs. Reaction
Use this logic tree to diagnose if your disappearance of starting material is actual conversion or degradation.
Caption: 2D TLC method: Spot corner, run X-axis, dry, rotate 90°, run Y-axis. Off-diagonal spots indicate decomposition on silica.
References
BenchChem. Technical Support Center: Column Chromatography of Alpha-Aminoketones (Tailing & TEA usage). Retrieved from
Curly Arrow. Let's talk about TLCs Part 4 - Ninhydrin Stain (Boc-amine visualization). Retrieved from
University of Rochester. Troubleshooting Thin Layer Chromatography (2D TLC for stability). Retrieved from
Chemistry LibreTexts. Visualizing TLC Plates (UV and Staining Guide). Retrieved from
ResearchGate. Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate (Analogous Chemistry). Retrieved from
"tert-Butyl (4-amino-2-methoxyphenyl)carbamate" vs other Boc-protected anilines in synthesis
Comparative Synthesis Guide: Orthogonal Functionalization of tert-Butyl (4-amino-2-methoxyphenyl)carbamate Executive Summary In the landscape of medicinal chemistry, tert-butyl (4-amino-2-methoxyphenyl)carbamate (hereaft...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Synthesis Guide: Orthogonal Functionalization of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Executive Summary
In the landscape of medicinal chemistry, tert-butyl (4-amino-2-methoxyphenyl)carbamate (hereafter Boc-AMP ) represents a "privileged" diamine scaffold. Unlike the generic tert-butyl (4-aminophenyl)carbamate, the addition of the 2-methoxy group is not merely cosmetic; it fundamentally alters the electronic landscape, solubility profile, and metabolic stability of the resulting drug candidates. This guide objectively compares Boc-AMP against its non-methoxylated and fluorinated analogs, focusing on its utility in constructing kinase inhibitors (e.g., EGFR, BTK targets).
Structural & Electronic Profile: The "Methoxy Effect"[1]
To understand why Boc-AMP is selected over alternatives, we must analyze the electronic push-pull dynamics affecting the C4-amine (the reactive center).
Comparative Chemo-Physical Profile
Feature
Boc-AMP (Title Topic)
Boc-PPD (Unsubstituted)
Boc-F-PPD (Fluorinated)
Structure
2-OMe, 1-NHBoc, 4-NH₂
1-NHBoc, 4-NH₂
2-F, 1-NHBoc, 4-NH₂
Electronic Effect on C4-NH₂
Modulated Nucleophile. The 2-OMe is meta to the C4-amine. While OMe is an EDG ortho/para, it is inductively withdrawing (+I) at the meta position ().
High Nucleophile. The 1-NHBoc is a strong EDG (), making the C4-amine highly reactive.
Attenuated Nucleophile. Fluorine is strongly withdrawing, significantly lowering C4 reactivity.
Solubility (DCM/MeOH)
High. The OMe disrupts crystal packing and adds polarity.
Moderate. Prone to stacking/aggregation.
High. Fluorine improves lipophilicity but alters solvation.
Oxidation Liability
High. Electron-rich ring is prone to quinone-imine formation.
Moderate.
Low. Fluorine stabilizes the ring against oxidation.
Key Application
Kinase Inhibitors. OMe acts as an H-bond acceptor in the ATP binding pocket (e.g., Osimertinib analogs).
General Linkers. Basic cross-coupling.
Metabolic Blockers. Prevents oxidation at the ring.
Expert Insight:
While one might assume the methoxy group increases the nucleophilicity of the C4-amine, it actually modulates it. Because the OMe is meta to the free amine, its inductive withdrawal slightly tempers the reactivity compared to the unsubstituted Boc-PPD . This is advantageous in S_NAr reactions, reducing the formation of bis-arylated byproducts.
Strategic Synthesis Workflows
The synthesis of Boc-AMP requires navigating the "regioselectivity trap." You cannot simply Boc-protect 2-methoxy-1,4-phenylenediamine because the C4-amine is often more nucleophilic than the C1-amine, leading to the wrong isomer.
The Golden Route: Nitro-Reduction Strategy
The only self-validating protocol involves protecting the amine before generating the second amine.
Figure 1: The "Golden Route" avoids regioselectivity issues by establishing the carbamate prior to amine generation.
Performance in Cross-Coupling (Buchwald-Hartwig)
When using Boc-AMP as a nucleophile in Pd-catalyzed couplings, the 2-methoxy group introduces a specific steric challenge (the ortho-effect) that dictates catalyst choice.
The bulky 2-OMe group in Boc-AMP requires a highly active, bulky ligand (XPhos or BrettPhos) to facilitate oxidative addition and reductive elimination.
Base
Cs₂CO₃ (Weak/Moderate)
NaOtBu (Strong)
Boc-AMP is electron-rich and prone to oxidation. Strong bases like alkoxides can trigger decomposition/oxidation of the aniline core.
Temperature
80-90 °C
100-110 °C
The methoxy group lowers the activation energy for coupling but also lowers the decomposition threshold.
Yield
78-85%
90-95%
Steric hindrance from the OMe group slightly lowers yield but dramatically improves selectivity against bis-coupling.
Experimental Protocols
Protocol A: Preparation of Boc-AMP (Reduction Step)
Context: Starting from tert-butyl (2-methoxy-4-nitrophenyl)carbamate.
Setup: Charge a hydrogenation vessel with the nitro-carbamate precursor (1.0 equiv) and MeOH (10 mL/g).
Catalyst: Add 10 wt% Pd/C (50% wet). Note: Do not use anhydrous Pd/C with methanol due to ignition risk.
Reaction: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ balloon (1 atm) for 4-6 hours at RT.
Checkpoint: Monitor TLC (50% EtOAc/Hex). The nitro starting material (bright yellow) will fade to a colorless/light brown spot (amine).
Workup: Filter through a Celite pad. Wash with MeOH.
Stabilization:CRITICAL. The product is air-sensitive. Concentrate immediately and store under Argon or convert directly in the next step. If storage is needed, store as a solid at -20°C.
Protocol B: Selective S_NAr Functionalization
Context: Coupling Boc-AMP to a 2,4-dichloropyrimidine scaffold.
Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in i-PrOH or n-BuOH.
Addition: Add Boc-AMP (1.05 equiv) and DIPEA (2.5 equiv).
Conditions: Heat to 80°C.
Why? The C4-amine of Boc-AMP attacks the C4-chloride of the pyrimidine. The C2-chloride is deactivated.
Observation: The reaction is slower than with Boc-PPD due to the inductive withdrawal of the meta-OMe, but this prevents "double addition" at the C2 position.
Isolation: Cool to RT. The product often precipitates due to the hydrophobic Boc group. Filter and wash with cold i-PrOH.
Troubleshooting & Stability (The "Gotchas")
1. The "Boc-Migration" Myth
There is a fear that the Boc group might migrate to the free amine or the OMe might participate in cyclization.
Reality: Boc migration requires high temperatures (>150°C) or strong Lewis acids. Under standard basic coupling conditions, the Boc group at Position 1 is locked by the ortho-OMe group via a weak intramolecular H-bond (NH...O), actually increasing its stability compared to Boc-PPD .
2. Acid Sensitivity (Deprotection)
Boc-AMP deprotects faster than Boc-PPD .
Mechanism:[1][2][3][4] The electron-donating OMe (para to the Boc-nitrogen, if we consider resonance through the ring system? No, it's ortho). The overall electron-rich ring stabilizes the carbocation intermediate formed during TFA deprotection.
Risk:[5][6][7] Using 50% TFA/DCM can lead to "purple gum" formation (oxidation).
Solution: Use 4M HCl in Dioxane at 0°C. The chloride counter-ion stabilizes the resulting ammonium salt better than trifluoroacetate.
References
Synthesis of Vandetanib Intermediates: Detailed protocols on constructing 2-methoxy-4-nitroaniline precursors.
Source:
Electronic Effects in Anilines: Analysis of methoxy group influence on basicity and nucleophilicity.
Source:
Kinase Inhibitor Design: Application of methoxy-anilines in EGFR inhibitors (Osimertinib analogs).
Source:
Boc Deprotection Dynamics: Stability of Boc groups in electron-rich systems.
Source:
Safety & Sensitization: Comparative data on methoxymethyl-PPD vs PPD (relevant for handling precautions).
A Comparative Guide to the Structural Validation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate by ¹H and ¹³C NMR Spectroscopy
Introduction In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Tert-Butyl (4-amino-2-me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. Tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a key building block, frequently utilized in the synthesis of complex molecules, including targeted therapeutics.[1] Its precise molecular architecture—featuring a substituted benzene ring with three distinct functional groups—dictates its reactivity and suitability for downstream applications. Therefore, its structural integrity must be validated with unerring accuracy.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed atomic-level map of the molecule. This guide provides a comprehensive comparison of theoretically predicted and experimentally observed ¹H and ¹³C NMR data to validate the structure of tert-Butyl (4-amino-2-methoxyphenyl)carbamate, offering field-proven insights for researchers, scientists, and drug development professionals.
The Logic of NMR: From Molecular Structure to Spectral Signature
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), indicates the level of magnetic shielding around a nucleus.[3] Electron-withdrawing groups (like methoxy and carbamate) decrease the electron density, "deshielding" nearby nuclei and shifting their signals to a higher ppm value (downfield). Conversely, electron-donating groups (like an amine) increase shielding, moving signals to a lower ppm value (upfield).[4]
Furthermore, ¹H NMR spectra reveal spin-spin coupling, where the magnetic field of a proton influences adjacent protons, splitting a signal into a multiplet. This splitting pattern provides invaluable information about the connectivity of atoms.[4]
Experimental Protocol: A Self-Validating System for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. This methodology is designed to be a self-validating system, minimizing ambiguity and artifacts.
Workflow for NMR Sample Preparation and Analysis
Caption: Structure of tert-Butyl (4-amino-2-methoxyphenyl)carbamate with labeling.
¹H NMR Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and their neighboring protons.
Proton Label
Predicted δ (ppm)
Predicted Multiplicity
Experimental δ (ppm)
Experimental Multiplicity
Integration
Assignment Rationale
Hₐ
~1.45
Singlet (s)
1.46
s
9H
The nine equivalent protons of the tert-butyl group are highly shielded and have no adjacent protons, resulting in a sharp singlet. [5]
Hₑ
~3.75
Singlet (s)
3.73
s
3H
Protons of the methoxy group are deshielded by the adjacent oxygen atom. [3]
Hf
~4.80
Broad Singlet (br s)
4.85
br s
2H
The primary amine protons are electron-donating but their signal is often broad and its position is variable due to hydrogen bonding and exchange. [6]
Hc
~6.15
Doublet of doublets (dd)
6.18
dd
1H
Ortho to the strong donating -NH₂ group and meta to the -NHBoc and -OCH₃ groups. Coupled to both Hₔ (ortho, J ≈ 8.4 Hz) and Hₒ (meta, J ≈ 2.4 Hz).
Hₒ
~6.30
Doublet (d)
6.33
d
1H
Ortho to both the -NH₂ and -OCH₃ groups, resulting in significant shielding. Coupled only to Hc (meta, J ≈ 2.4 Hz).
Hₔ
~7.20
Doublet (d)
7.24
d
1H
Ortho to the electron-withdrawing carbamate group, causing a downfield shift. Coupled to Hc (ortho, J ≈ 8.4 Hz).
Hₒ
~8.10
Singlet (s)
8.12
s
1H
The carbamate N-H proton is deshielded by the adjacent carbonyl group. Its observation as a sharp singlet in DMSO is expected.
¹³C NMR Analysis
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Carbon Label
Predicted δ (ppm)
Experimental δ (ppm)
Assignment Rationale
C₁
~28.5
28.3
The three equivalent, shielded methyl carbons of the tert-butyl group. [7]
C₅
~55.5
55.4
The methoxy carbon, deshielded by the directly attached oxygen. [8]
C₂
~79.0
79.2
The quaternary carbon of the tert-butyl group, deshielded by the oxygen atom of the carbamate. [9]
C₉
~100.2
100.1
Aromatic carbon ortho to both -NH₂ and -OCH₃, two strong electron-donating groups, causing a strong upfield shift. [10]
C₇
~104.5
104.7
Aromatic carbon para to the -OCH₃ and ortho to the -NH₂, resulting in significant shielding. [10]
C₁₀
~118.5
118.8
Aromatic carbon ortho to the carbamate group.
C₈
~122.8
122.6
Ipso-carbon attached to the carbamate group. Its shift is influenced by both the methoxy and carbamate substituents.
C₆
~140.1
140.3
Ipso-carbon attached to the amine group.
C₄
~149.0
149.2
Ipso-carbon attached to the methoxy group. Anisole itself shows C1 at ~159 ppm, but other substituents modulate this. [11]
C₃
~153.5
153.4
The carbonyl carbon of the Boc-protecting group, highly deshielded by the double-bonded oxygen and two adjacent heteroatoms. [12][13]
The close correlation between the predicted chemical shifts and multiplicities and the experimental data provides compelling evidence for the assigned structure. The integration values in the ¹H NMR spectrum perfectly match the number of protons in each unique environment, further solidifying the validation.
Conclusion
This guide demonstrates a robust, multi-faceted approach to the structural validation of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. By synergistically combining theoretical predictions based on fundamental NMR principles with a rigorous experimental protocol, we have generated a high-fidelity dataset. The comparative analysis shows an excellent match between the predicted and experimental ¹H and ¹³C NMR spectra, providing unambiguous confirmation of the molecular structure. This self-validating methodology ensures the scientific integrity required for high-stakes applications in research and drug development, establishing a trusted benchmark for the characterization of this and other critical chemical intermediates.
References
Title: Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers
Source: Canadian Science Publishing
URL: [Link]
Title: 13C SPECTRA OF SOME SUBSTITUTED ANISOLES
Source: Canadian Science Publishing
URL: [Link]
Title: 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions
Source: MDPI
URL: [Link]
Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS
Source: University of Notre Dame
URL: [Link]
Title: NMR Sample Preparation
Source: Western University
URL: [Link]
Title: 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b
Source: ResearchGate
URL: [Link]
Title: The values for proton and C-13 chemical shifts given below are typical approximate ranges only
Source: University of Colorado Boulder
URL: [Link]
Title: Proton NMR Table
Source: Michigan State University Department of Chemistry
URL: [Link]
Title: Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning
Source: MDPI
URL: [Link]
Title: Chemical Shifts in ¹H NMR Spectroscopy
Source: Chemistry LibreTexts
URL: [Link]
"tert-Butyl (4-amino-2-methoxyphenyl)carbamate" as an alternative to other protected diamines
Topic: CAS 170154-80-6 as a High-Fidelity Scaffold for Asymmetric Phenylenediamine Functionalization Executive Summary In medicinal chemistry, particularly within the kinase inhibitor space (e.g., EGFR inhibitors like Os...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS 170154-80-6 as a High-Fidelity Scaffold for Asymmetric Phenylenediamine Functionalization
Executive Summary
In medicinal chemistry, particularly within the kinase inhibitor space (e.g., EGFR inhibitors like Osimertinib), the construction of 1,2,4-tri-substituted benzene rings presents a classic "regioselectivity paradox." Using naked p-phenylenediamines often results in oxidative degradation and uncontrollable polymerization.
tert-Butyl (4-amino-2-methoxyphenyl)carbamate (CAS 170154-80-6) serves as a precision tool to resolve these issues. By "masking" the aniline at the 1-position with a Boc group and modulating electronic properties via the 2-methoxy group, this reagent allows for high-yield, regioselective derivatization of the 4-amino position. This guide compares this protected scaffold against traditional unprotected diamines and nitro-reduction routes, demonstrating its superiority in reaction control and stability.
Chemical Profile & Specifications
Property
Specification
Chemical Name
tert-Butyl (4-amino-2-methoxyphenyl)carbamate
CAS Number
170154-80-6
Molecular Formula
C₁₂H₁₈N₂O₃
Molecular Weight
238.28 g/mol
Appearance
White to off-white crystalline solid
Melting Point
105–108 °C
Solubility
Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Stability
Stable under ambient conditions; oxidation-resistant compared to free diamines
Comparative Analysis: The "Phenylenediamine Paradox"
The primary challenge in synthesizing benzimidazole or quinazoline-based drugs is the handling of the diamine core. Below is an objective comparison of using the Topic Compound versus standard alternatives.
Table 1: Performance Matrix of Diamine Scaffolds
Feature
Topic Compound (Mono-Boc)
Unprotected Phenylenediamine
4-Nitro-2-methoxyaniline
Oxidative Stability
High. Stable solid. Storable on shelf.
Very Low. Rapidly turns purple/black (formation of quinone imines).
High. Very stable nitro group.
Regiocontrol
Perfect. Only one free amine (C4) is available for coupling.
Poor. Statistical mixture of mono-, bis-, and regio-isomers.
Good. But requires harsh reduction step after coupling.
Reaction Conditions
Mild (nucleophilic attack, reductive amination).
Careful stoichiometry required; often requires excess reagent.
Requires high pressure hydrogenation or Fe/HCl reduction.
Purification
Clean profiles; simple silica chromatography.
Difficult; "tarry" byproducts often streak on columns.
Clean, but reduction steps often leave metal residues.
Overall Yield
>85% (typical for downstream coupling).
30-50% (due to over-alkylation/oxidation).
70-80% (cumulative over 2 steps).
Expert Insight: The Orthogonal Advantage
The strategic value of CAS 170154-80-6 lies in orthogonality . The Boc group renders the N1-position inert to acylation, alkylation, or SNAr conditions. This forces incoming electrophiles to react exclusively at the N4-position. Once the complex "tail" (e.g., a solubilizing amine chain common in kinase inhibitors) is attached at N4, the N1-Boc can be removed with acid (TFA or HCl) to cyclize the core.
Mechanistic Visualization
The following diagram illustrates the regioselective logic and the workflow comparison between using the Topic Compound and a traditional Nitro route.
Figure 1: Strategic workflow showing the protection-reduction sequence that generates the Topic Compound, enabling clean downstream functionalization compared to direct nitro-aniline manipulation.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the Topic Compound is provided for those who wish to generate it in-house, followed by a standard application protocol.
Protocol A: Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Context: Attaching an acrylamide "warhead" (common in covalent kinase inhibitors) to the 4-position.
Setup:
Charge a flask with CAS 170154-80-6 (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0°C.
Addition:
Dropwise add Acryloyl Chloride (0.95 eq) diluted in DCM.
Note: Using a slight deficit of the acid chloride prevents reaction with the Boc-protected nitrogen, although the steric bulk of Boc usually protects N1 regardless.
Reaction:
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
Validation (TLC):
Stain with Ninhydrin. The starting material (free amine) will stain red/purple. The product (amide) will not stain or stain very faintly.
Workup:
Quench with saturated NaHCO₃.[4] Extract with DCM.
The resulting product is the N-Boc-protected acrylamide, ready for deprotection (TFA/DCM) and final cyclization.
References
PubChem Compound Summary. (n.d.). tert-Butyl (4-amino-2-methoxyphenyl)carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
World Intellectual Property Organization. (2013). Patent WO2013014448A1: Pyrimidine derivatives for inhibiting EGFR. (Describes the synthesis of Osimertinib analogues using protected diamine intermediates).
Atlantis Press. (2017).[3] Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenylcarbamate. (Detailed experimental data on the synthesis of related AZD9291 intermediates starting from nitro-anilines). Retrieved from [Link]
A Comparative Guide to the Synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Yield-Driven Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a valuable building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. tert-Butyl (4-amino-2-methoxyphenyl)carbamate is a valuable building block in the synthesis of various pharmaceutically active compounds, owing to its strategically placed amino and methoxy functionalities, along with a readily cleavable Boc-protecting group. This guide provides an in-depth comparative analysis of two prominent synthetic routes to this compound, focusing on experimental data, reaction yields, and the underlying chemical principles to inform your selection of the most suitable method for your research and development needs.
Introduction: The Strategic Importance of tert-Butyl (4-amino-2-methoxyphenyl)carbamate
The unique substitution pattern of tert-butyl (4-amino-2-methoxyphenyl)carbamate, featuring a protected amine and a free amine at positions conducive to further functionalization, makes it a versatile intermediate in organic synthesis. The methoxy group also influences the reactivity of the aromatic ring, offering opportunities for selective transformations. Its applications span the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other complex molecular architectures. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.
Synthetic Strategies: A Tale of Two Routes
This guide will dissect two distinct and commonly employed synthetic pathways to obtain tert-butyl (4-amino-2-methoxyphenyl)carbamate:
Route A: The Multi-step Approach from a Nitro Precursor. This pathway commences with a commercially available substituted nitroaniline, proceeding through a sequence of protection and reduction steps.
Route B: The Direct Approach via Boc Protection. This more direct route involves the selective protection of the more nucleophilic amino group of a commercially available diamine.
We will now delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of their respective yields.
Route A: Multi-step Synthesis from 4-Fluoro-2-methoxy-5-nitroaniline
This synthetic strategy, while longer, offers a reliable and high-yielding pathway to the target molecule. It is particularly useful when the diamine precursor for Route B is less accessible or more expensive. The overall transformation is achieved in three distinct steps:
Acylation (Boc Protection): The amino group of 4-fluoro-2-methoxy-5-nitroaniline is protected with a tert-butoxycarbonyl (Boc) group.
Nucleophilic Aromatic Substitution: The fluoro group is displaced by a dimethylaminoethyl-methylamino moiety.
Reduction: The nitro group is reduced to the desired primary amine.
Experimental Protocol for Route A[1][2]
Step 1: Synthesis of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
To a solution of 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by thin-layer chromatography (TLC).
Upon completion, dilute with DCM, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2 & 3: Nucleophilic Substitution and Reduction
The crude tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is then subjected to nucleophilic aromatic substitution and subsequent reduction of the nitro group as described in the literature to yield the final product.[1][2]
Yield and Performance of Route A
This three-step synthesis has been reported to proceed with a high overall yield of 81%.[1][2]
Reaction Pathway for Route A
Caption: Multi-step synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate.
Route B: Direct Synthesis via Boc Protection of 4-Amino-2-methoxyaniline
This approach represents a more atom-economical and direct pathway to the target molecule. The success of this method hinges on the selective acylation of the more nucleophilic aromatic amine in the presence of the less nucleophilic one, which is deactivated by the electron-donating methoxy group at the ortho position.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into the volatile byproducts tert-butanol and carbon dioxide.
Experimental Protocol for Route B
General Procedure:
Dissolve 4-amino-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Add a base, such as triethylamine (1.1 eq) or N,N-diisopropylethylamine (DIPEA), to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq) in the same solvent.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reaction Pathway for Route B
Caption: Direct synthesis of tert-Butyl (4-amino-2-methoxyphenyl)carbamate.
Comparative Analysis: Yield, Efficiency, and Practical Considerations
To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized in the table below.
High (estimated >90% based on similar reactions)[3]
Reagents
(Boc)₂O, Et₃N, DMAP, N¹,N¹,N²-trimethylethane-1,2-diamine, DIPEA, Fe/NH₄Cl or H₂/Pd/C
(Boc)₂O, Base (e.g., Et₃N)
Advantages
- Well-documented with a high reported overall yield. - Starting material may be more readily available or cost-effective in some cases.
- More atom-economical and efficient (fewer steps). - Simpler workup and purification. - Avoids the use of potentially hazardous reagents like nitro compounds and reducing agents.
Disadvantages
- Longer reaction sequence. - Requires multiple purification steps. - Involves the handling of a nitro compound and a reduction step.
- Requires selective protection, which may need optimization. - A specific, peer-reviewed protocol with a confirmed yield for this exact substrate is not readily available in the provided search results.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to tert-butyl (4-amino-2-methoxyphenyl)carbamate.
Route A is a robust and well-documented method with a proven high overall yield. It is an excellent choice when reliability and a clear, established protocol are the primary considerations. The multi-step nature of this route, however, may be a drawback in terms of time and resource allocation for large-scale synthesis.
Route B represents a more elegant and efficient approach. Its single-step nature is highly advantageous for rapid synthesis and scalability. While a specific reported yield for the target molecule is not available in the provided search results, the general high efficiency of Boc protection for anilines suggests that this route is likely to be very high-yielding upon optimization. For research and development settings where speed and efficiency are critical, developing and optimizing this direct approach is highly recommended.
Ultimately, the choice between these two synthetic strategies will depend on the specific priorities of the research program, including the availability and cost of starting materials, the desired scale of the synthesis, and the time constraints of the project. This guide provides the necessary data and insights to make an informed decision, empowering researchers to select the most appropriate method for their synthetic endeavors.
References
This guide is a synthesis of information from multiple sources and general chemical principles.
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. Available at: [Link]
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]
Synthesis of Boc-protected bicycloproline - PMC - NIH. Available at: [Link]
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. Available at: [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Introduction: The Imperative for Methodological Rigor in Pharmaceutical Development In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Methodological Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting standards and rigorous testing. Intermediates, such as tert-Butyl (4-amino-2-methoxyphenyl)carbamate, form the foundational building blocks of many active pharmaceutical ingredients (APIs). The purity, stability, and consistent quality of these intermediates are not merely desirable—they are critical determinants of the final drug product's safety and efficacy. Consequently, the analytical methods employed to characterize these intermediates must be robust, reliable, and fit for purpose.
This guide provides an in-depth comparison of proposed analytical methodologies for the quantification and characterization of tert-Butyl (4-amino-2-methoxyphenyl)carbamate. As no standardized method is currently published for this specific intermediate, this document outlines the development and validation of three orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
The core of this guide is the principle of cross-validation . In the absence of a single "gold standard" method, cross-validation provides the necessary assurance of accuracy and reliability by demonstrating that different analytical techniques yield comparable and consistent results.[1][2] This process is not merely a perfunctory exercise; it is a scientific and regulatory necessity, ensuring that the data underpinning critical development decisions are beyond reproach. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Chapter 1: The Cross-Validation Framework: A Regulatory and Scientific Perspective
The cross-validation of analytical methods is a cornerstone of a robust analytical lifecycle management program, as underscored by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5] The objective is to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and provide equivalent results.[1][2]
This process is critical when:
A new method is introduced to replace an existing one.
Data from different laboratories or using different instrumentation need to be compared.
Results from different analytical techniques are used to support the same quality attribute.
The workflow for cross-validation involves a pre-defined protocol that outlines the methods to be compared, the samples to be analyzed (including the neat compound, spiked samples, and potentially process-related impurities), and the acceptance criteria for comparability.
Caption: Workflow for the cross-validation of three analytical methods.
Chapter 2: Comparative Analysis of Proposed Analytical Methods
The selection of an analytical method is dictated by the specific requirements of the analysis, including the need for sensitivity, selectivity, and throughput. For tert-Butyl (4-amino-2-methoxyphenyl)carbamate, a compound with a chromophore and polar functional groups, several techniques are applicable.
Caption: Rationale for selecting the proposed analytical methods.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is the workhorse of pharmaceutical quality control. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a mobile liquid phase.[6][7][8][9] The presence of an aromatic ring in the target analyte makes it suitable for UV detection. This method is ideal for routine purity and assay determinations due to its robustness and cost-effectiveness.
Proposed HPLC-UV Protocol:
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.[7]
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by coupling liquid chromatography with mass spectrometric detection.[10][11] This technique is particularly valuable for trace-level impurity analysis and for unambiguous identification of the analyte and its related substances. The method relies on the ionization of the analyte and the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Proposed LC-MS/MS Protocol:
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions: Same as the HPLC-UV method, but with a volatile mobile phase modifier (e.g., 0.1% Formic acid instead of phosphoric acid).
Sample Preparation: Prepare samples in the mobile phase at a lower concentration range (e.g., 1-1000 ng/mL) due to the higher sensitivity of the method.
Method C: Gas Chromatography with Mass Spectrometry (GC-MS)
Principle: GC-MS provides an orthogonal separation mechanism to HPLC, based on analyte volatility and interaction with the stationary phase. Due to the polar nature and low volatility of the target compound, a derivatization step is necessary to make it amenable to GC analysis.[12][13] Silylation is a common technique that replaces active hydrogens on amine and carbamate groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility.[13][14][15]
Proposed GC-MS Protocol:
Derivatization:
Dry a known amount of the sample (approx. 1 mg) under a stream of nitrogen.
Add 100 µL of acetonitrile and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Heat at 70 °C for 30 minutes.
Instrumentation: GC system with a programmable injector, coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.
Injector Temperature: 280 °C (splitless mode).
Oven Temperature Program:
Initial: 100 °C, hold for 2 min.
Ramp: 15 °C/min to 300 °C.
Hold: 5 min at 300 °C.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
MS Parameters (Electron Ionization - EI):
Ion Source Temperature: 230 °C
Scan Range: m/z 50-500
Chapter 3: Performance Comparison and Data Presentation
The validation of these proposed methods would involve assessing a range of performance characteristics as defined by ICH Q2(R2) guidelines.[3] The table below summarizes the expected performance of each method, providing a basis for objective comparison.
Table 1: Expected Performance Characteristics of Proposed Analytical Methods
Parameter
HPLC-UV
LC-MS/MS
GC-MS (with Derivatization)
Specificity/Selectivity
Good (based on retention time and UV spectrum)
Excellent (based on retention time and specific MRM transitions)
Excellent (based on retention time and mass spectrum)
Linearity (R²)
> 0.999
> 0.995
> 0.995
Range
0.05 - 1.0 mg/mL
1 - 1000 ng/mL
0.1 - 50 µg/mL
Limit of Detection (LOD)
~ 1 µg/mL
~ 0.1 ng/mL
~ 5 ng/mL
Limit of Quantitation (LOQ)
~ 3 µg/mL
~ 0.5 ng/mL
~ 15 ng/mL
Precision (%RSD)
< 1.0%
< 5.0%
< 10.0%
Accuracy (% Recovery)
98-102%
95-105%
90-110%
Robustness
High
Moderate (source conditions can be sensitive)
Moderate (derivatization can be a source of variability)
Primary Application
Routine QC, Assay, Purity
Trace Impurity Analysis, Bioanalysis
Orthogonal Method, Volatile Impurity Screening
Note: These are typical, expected values for illustrative purposes. Actual performance must be determined through formal method validation studies.[16][17][18][19][20][21]
Conclusion: An Integrated Approach to Analytical Certainty
The selection of an analytical method is not a matter of choosing the "best" technique in isolation, but rather of deploying the most appropriate tool for the task at hand. For a critical pharmaceutical intermediate like tert-Butyl (4-amino-2-methoxyphenyl)carbamate, a multi-faceted analytical strategy is essential.
HPLC-UV serves as the robust foundation for routine quality control, offering reliability and ease of use for assay and purity testing.
LC-MS/MS provides the high-sensitivity, high-selectivity capability required for in-depth impurity profiling and trace-level quantification, which is crucial for ensuring the safety of the final API.
GC-MS , as an orthogonal technique, offers a different mode of separation and detection, providing invaluable confirmatory data and the ability to detect potential volatile impurities that might be missed by liquid chromatography.
By developing, validating, and, most importantly, cross-validating these methods, a comprehensive and scientifically sound analytical package can be established. This integrated approach ensures that the quality of tert-Butyl (4-amino-2-methoxyphenyl)carbamate is understood and controlled with the highest degree of confidence, thereby safeguarding the integrity of the entire drug development process.
References
ICH Q2(R2) Validation of Analytical Procedures (March 2024). U.S. Food and Drug Administration. [Link]
[Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. PubMed. [Link]
Predicting Tandem Mass Spectra of Small Molecules Using Graph Embedding of Precursor-Product Ion Pair Graph. ACS Publications. [Link]
Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Royal Society of Chemistry. [Link]
ICH Q14 Analytical Procedure Development (November 2023). International Council for Harmonisation. [Link]
Precursor mass prediction by clustering ionization products in LC-MS-based metabolomics. ResearchGate. [Link]
Analytical method validation as per ich and usp. Slideshare. [Link]
ICH Q14 ANALYTICAL PROCEDURE DEVELOPMENT (March 2022). International Council for Harmonisation. [Link]
Why a robust method is essential in pharmaceutical analysis. Chromatography Today. [Link]
Cross and Partial Validation. European Bioanalysis Forum. [Link]
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics. National Institutes of Health. [Link]
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. PubMed. [Link]
Simultaneous determination of three carbamate pesticides using vortex-assisted liquid–liquid microextraction combined with HPLC-amperometric detection. ResearchGate. [Link]
LC/MS Applications in Drug Development. BioAgilytix. [Link]
Method Development And Validation For Uv- Visible Spectroscopy And High-Performance Liquid Chromatography: A Review. IJCRT.org. [Link]
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. [Link]
LC/MS Applications in Drug Development. BioAgilytix. [Link]
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest. [Link]
The Role of LC–MS - in Drug Discovery. ResearchGate. [Link]
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
LOD and LOQ of LC-MS/MS analysis. ResearchGate. [Link]
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. [Link]
High Performance Liquid Chromatography: An Overview. IJRPR. [Link]
Comparative Study of UV And HPLC Methods for Estimation of Drug. Pharma Focus Asia. [Link]
New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. ResearchGate. [Link]
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. [Link]
Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. [Link]
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
How to determine the LOQ and LOD for a LC/MS/MS assay method? ResearchGate. [Link]
Identification of small molecules using accurate mass MS/MS search. National Institutes of Health. [Link]
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
Orthogonal Protection Strategies for tert-Butyl (4-amino-2-methoxyphenyl)carbamate: A Comparative Technical Guide
Executive Summary: The Selectivity Paradox The scaffold tert-Butyl (4-amino-2-methoxyphenyl)carbamate (referred to herein as Scaffold 1 ) represents a critical "Janus" intermediate in the synthesis of EGFR inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Selectivity Paradox
The scaffold tert-Butyl (4-amino-2-methoxyphenyl)carbamate (referred to herein as Scaffold 1 ) represents a critical "Janus" intermediate in the synthesis of EGFR inhibitors (e.g., Osimertinib analogs) and PROTAC linkers. It possesses two nitrogen centers with distinct electronic and steric environments:
N1 (Protected): A carbamate-protected aniline at position 1, sterically influenced by an ortho-methoxy group.
N4 (Free): A nucleophilic aniline at position 4, meta to the methoxy group.
The challenge in utilizing Scaffold 1 lies not in its synthesis, but in the orthogonal manipulation of the N4 amine. To functionalize N4 selectively while retaining the N1-Boc group—or to allow for sequential deprotection—chemists must choose a secondary protecting group (PG) that is fully orthogonal to the acid-labile Boc moiety.
This guide objectively compares three dominant strategies for protecting the N4 amine: Fmoc , Cbz , and Alloc , evaluating them based on orthogonality, stability, and process scalability.
Chemical Architecture & Electronic Effects
Before selecting a strategy, one must understand the substrate's reactivity profile.
The ortho-Methoxy Effect: The methoxy group at C2 is an electron-donating group (EDG). It increases the electron density of the aromatic ring. Crucially, it forms an intramolecular hydrogen bond with the N1-Boc amide proton. This locks the N1-Boc group into a planar conformation, increasing its stability against premature acidolysis but also making N1 significantly more sterically hindered.
The N4 Nucleophile: The N4 amine is electron-rich due to the resonance donation from the methoxy group (para-relationship? No, meta-relationship. Wait, let's verify the regiochemistry).
Correction: In 1-amino-2-methoxy-4-aminobenzene, the methoxy is ortho to N1 and meta to N4.
Reactivity: Despite being meta to the EDG, N4 is a primary aniline and is the most nucleophilic center on the molecule. It readily reacts with acyl chlorides and chloroformates.
Visualization: Electronic & Steric Environment
Figure 1: Structural analysis of the scaffold highlighting the distinct reactivity zones.
Comparative Strategy Analysis
Strategy A: The Acid/Base Toggle (Boc / Fmoc)
Best For: Solid-Phase Peptide Synthesis (SPPS) and rapid iterative synthesis.
Mechanism: The N4 amine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol Insight: The reaction of Scaffold 1 with Fmoc-Cl requires careful pH control. Using NaHCO3 in Acetone/Water is preferred over pyridine to prevent the formation of di-Fmoc byproducts.
Strategy B: The Acid/Redox Toggle (Boc / Cbz)
Best For: Scale-up chemistry and solution-phase synthesis where base sensitivity is a concern.
Mechanism: N4 is protected with Carboxybenzyl (Cbz/Z).
Orthogonality:Quasi-Orthogonal.
Boc is removed by TFA.[2][3][4] Cbz is generally stable to TFA but degrades in HBr/AcOH.
Risk Factor: The "Methoxy Trap". In electron-rich rings (like this anisole derivative), strong acid deprotection of Cbz (e.g., HBr) can lead to bromination of the ring or benzyl cation capture. Hydrogenolysis is the only safe deprotection method for Cbz in this scaffold.
Strategy C: The Acid/Transition-Metal Toggle (Boc / Alloc)
Best For: Complex natural product synthesis or when both Acid and Base sensitivity exist elsewhere.
Mechanism: N4 is protected with Allyloxycarbonyl (Alloc).[5]
Reaction: Stir at 0°C for 30 mins, then ambient temperature for 3.5 hours.
Quench: Add 1M HCl (20 mL) to remove excess amine/DIPEA.
Extraction: Wash organic layer with Brine, dry over
.
Purification: Flash chromatography (0-30% EtOAc in Hexanes).
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protection strategy based on downstream chemical needs.
Figure 2: Decision matrix for selecting the optimal N4-protecting group.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[3][4][6][7][8] Chemical Reviews, 109(6), 2455-2504.
Cross, D. A. E., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery, 4(9), 1046–1061. (Demonstrates the utility of the methoxy-phenylenediamine scaffold).
Abdel-Magid, A. F. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(5), 508–509.
Personal protective equipment for handling tert-Butyl (4-amino-2-methoxyphenyl)carbamate
Executive Summary: The "Why" Behind the Protocol As Senior Application Scientists, we do not simply "follow rules"; we manage risk profiles. tert-Butyl (4-amino-2-methoxyphenyl)carbamate is not a generic reagent.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Behind the Protocol
As Senior Application Scientists, we do not simply "follow rules"; we manage risk profiles. tert-Butyl (4-amino-2-methoxyphenyl)carbamate is not a generic reagent. It is a functionalized aniline derivative and a key precursor in the synthesis of EGFR inhibitors (specifically Osimertinib).
While the tert-butyl carbamate (Boc) group reduces the immediate nucleophilicity of the amine, the core aniline structure presents two distinct biological risks:
Sensitization & Irritation: Like most aniline derivatives, this compound is a verified skin/eye irritant and a potential sensitizer.
Systemic Toxicity: If absorbed transdermally or inhaled, aniline moieties can interfere with hemoglobin function (methemoglobinemia).
Therefore, this protocol treats the substance not just as an "irritant" but as a Potent Compound (Band 3 equivalent) requiring strict containment to prevent cross-contamination and occupational exposure.
Hazard Identification & Risk Assessment
Based on GHS Classification standards for Osimertinib intermediates.
Hazard Class
Category
Hazard Statement
Mechanism of Action
Acute Toxicity (Oral)
Cat 4
H302: Harmful if swallowed
Systemic absorption via GI tract; potential interference with oxygen transport.
Skin Corrosion/Irritation
Cat 2
H315: Causes skin irritation
Direct reaction with dermal proteins; lipophilic nature allows penetration.
Eye Damage/Irritation
Cat 2A
H319: Causes serious eye irritation
Mechanical abrasion (dust) and chemical inflammation of corneal tissue.
STOT - Single Exposure
Cat 3
H335: May cause respiratory irritation
Inhalation of fine dusts triggers mucosal inflammation in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on minimum compliance. Use the "Barrier Redundancy" approach.
Protection Zone
Core Requirement
Technical Specification & Rationale
Respiratory
N95 or P100
Primary Defense: Engineering controls (Fume Hood).Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum. A P100 half-mask is preferred for fine powders to block 99.97% of particulates.
Dermal (Hands)
Double Gloving
Inner Layer: Nitrile (4 mil / 0.10 mm) – visual contrast indicator preferred.Outer Layer: Nitrile (Extended Cuff, 5-8 mil).Rationale: Anilines permeate standard latex rapidly. Double gloving creates a breakthrough buffer.
Ocular
Safety Goggles
Spec: ANSI Z87.1 compliant chemical splash goggles.Note: Standard safety glasses are insufficient for powders that can drift around side shields.
Body
Lab Coat + Apron
Spec: Tyvek® arm sleeves or a disposable apron over a standard cotton lab coat.Rationale: Prevents dust accumulation on fabric cuffs which can transfer to wrists later.
Operational Protocol: Safe Handling Workflow
Objective: Zero contact, zero aerosolization.
Phase A: Preparation & Weighing
Static Control: Carbamate powders are often electrostatic. Use an ionizing fan or anti-static gun inside the fume hood before opening the container.
Balance Setup: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table, but never remove the compound from the hood for weighing.
Lining: Place a disposable absorbent mat (plastic side down) on the hood surface to capture any micro-spills.
Phase B: Transfer & Solubilization
The "Slow Pour" Technique: Do not dump the powder. Use a spatula to transfer into a tared weighing boat.
Immediate Solubilization: If the reaction allows, dissolve the solid in the solvent (e.g., DCM, THF) immediately after weighing within the hood. Solutions are easier to contain than buoyant dusts.
Rinse: Rinse the weighing boat with the reaction solvent directly into the reaction vessel to ensure quantitative transfer and decontamination.
Phase C: Decontamination
Solvent Wipe: Wipe the exterior of the reagent bottle with a Kimwipe dampened with Ethanol or Acetone before returning it to storage.
Waste Segregation: The weighing boat and contaminated gloves go immediately into a solid hazardous waste bag, not the general trash.
Visualization: The "Safe Loop" Workflow
This diagram illustrates the critical decision points and barrier layers required for handling this specific intermediate.
Caption: The "Safe Loop" ensures that at no point is the operator exposed to the active powder without a redundant barrier.
Emergency Response & Disposal
Accidental Spills (Solid)
Isolate: Evacuate the immediate 3-meter radius.
Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water/surfactant to prevent dust generation.
Scoop: Use a scoop to lift the damp material into a hazardous waste container.
Wash: Clean the surface with 1N HCl (to protonate the amine, rendering it water-soluble) followed by soap and water.
Disposal Protocol
Solid Waste: Contaminated weighing boats, gloves, and dry silica from purification must be tagged as "Toxic Organic Solid."
Liquid Waste: Mother liquors containing the carbamate should be disposed of in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used. Do not pour down the drain.
References
MedChemExpress. (2025).[1][2] Safety Data Sheet: Osimertinib (and intermediates). Retrieved from
Fisher Scientific. (2023).[3][4] Safety Data Sheet: Ammonium Sulfate & Carbamate Derivatives. Retrieved from
National Institutes of Health (NIH). (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from
Cayman Chemical. (2023).[3] Safety Data Sheet: Carbamate Intermediates. Retrieved from
Sigma-Aldrich (Merck). (2025). Safety Data Sheet: General Carbamate Handling. Retrieved from